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  • Product: Methyl 2-(2-carbamoylphenoxy)acetate
  • CAS: 90922-64-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 2-(2-carbamoylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(2-carbamoylphenoxy)acetate (CAS 90922-64-8) is a small molecule of interest within the broader class of phenoxyacetic acid derivative...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-carbamoylphenoxy)acetate (CAS 90922-64-8) is a small molecule of interest within the broader class of phenoxyacetic acid derivatives. This guide provides a comprehensive technical overview of its core properties, a plausible synthetic route, and an exploration of its potential applications based on the bioactivity of structurally related compounds. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information and provides expert analysis to guide researchers in their work with this compound.

Physicochemical and Structural Properties

Methyl 2-(2-carbamoylphenoxy)acetate is an organic compound with the molecular formula C10H11NO4 and a molecular weight of 209.202 g/mol .[1] Its structure features a central benzene ring substituted with a carbamoyl group (-CONH2) and an acetate methyl ester group linked via an ether bond.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 90922-64-8[1]
Molecular Formula C10H11NO4[1]
Molecular Weight 209.202 g/mol [1]
IUPAC Name methyl 2-(2-carbamoylphenoxy)acetate
Appearance Predicted: White to off-white solid
Melting Point Not experimentally determined. Likely a solid at room temperature based on its molecular weight and functional groups.
Boiling Point Not experimentally determined.
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is expected.
Structural Diagram

Caption: Chemical structure of Methyl 2-(2-carbamoylphenoxy)acetate.

Synthesis and Purification

A robust and widely applicable method for the synthesis of phenoxyacetates is the Williamson ether synthesis.[2][3] This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Workup & Purification Start Salicylamide (2-Hydroxybenzamide) Base Strong Base (e.g., NaOH, KOH) Start->Base Reacts with Solvent1 Solvent (e.g., Water, Ethanol) Phenoxide Sodium Salicylamide (Phenoxide intermediate) AlkylHalide Methyl Chloroacetate Phenoxide->AlkylHalide Reacts with Product Methyl 2-(2-carbamoylphenoxy)acetate AlkylHalide->Product Workup Acidification & Extraction Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification

Caption: Proposed Williamson ether synthesis workflow for Methyl 2-(2-carbamoylphenoxy)acetate.

Detailed Experimental Protocol (Generalized)
  • Deprotonation of Salicylamide:

    • In a round-bottom flask, dissolve salicylamide (1 equivalent) in a suitable solvent such as ethanol or a water/ethanol mixture.

    • Add a strong base, such as sodium hydroxide or potassium hydroxide (1.1 equivalents), to the solution and stir until the salicylamide is fully dissolved and the corresponding phenoxide salt is formed.[3] Gentle warming may be applied to facilitate dissolution.

  • Nucleophilic Substitution:

    • To the solution of the phenoxide, add methyl chloroacetate (1.2 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will precipitate the crude product.

    • Collect the crude product by vacuum filtration and wash with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Methyl 2-(2-carbamoylphenoxy)acetate.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.[4]

Spectroscopic Profile (Predicted)

Due to the lack of experimentally determined spectra in the public domain, the following are predicted spectroscopic characteristics based on the structure of Methyl 2-(2-carbamoylphenoxy)acetate and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons (4H): A complex multiplet pattern is expected in the range of δ 6.9-8.0 ppm. The exact shifts and coupling constants will depend on the electronic effects of the carbamoyl and ether substituents.

  • -OCH₂- Protons (2H): A singlet is expected around δ 4.7-4.9 ppm.

  • -OCH₃ Protons (3H): A singlet is anticipated around δ 3.7-3.8 ppm.

  • -CONH₂ Protons (2H): Two broad singlets are expected, one for each diastereotopic proton of the amide, in the range of δ 5.5-7.5 ppm. The chemical shift of these protons can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl Carbon (Ester): Expected around δ 168-170 ppm.

  • Carbonyl Carbon (Amide): Expected around δ 165-167 ppm.

  • Aromatic Carbons (6C): Peaks are expected in the range of δ 110-160 ppm. The carbon attached to the ether oxygen will be the most downfield.

  • -OCH₂- Carbon: Expected around δ 65-67 ppm.

  • -OCH₃ Carbon: Expected around δ 52-54 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch (Amide): Two bands are expected in the region of 3400-3100 cm⁻¹, characteristic of a primary amide.

  • C-H Stretch (Aromatic and Aliphatic): Peaks are expected in the 3100-2850 cm⁻¹ region.

  • C=O Stretch (Ester): A strong, sharp absorption is anticipated around 1750-1735 cm⁻¹.

  • C=O Stretch (Amide I band): A strong absorption is expected around 1680-1650 cm⁻¹.

  • N-H Bend (Amide II band): A medium absorption is expected around 1650-1620 cm⁻¹.

  • C-O Stretch (Ether and Ester): Strong absorptions are expected in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion (M⁺): A peak at m/z = 209 is expected.

  • Key Fragmentation Patterns: Fragmentation is likely to involve the loss of the methoxy group (-OCH₃, m/z = 31), the carbamoyl group (-CONH₂, m/z = 44), and cleavage of the ether bond.

Potential Applications in Drug Discovery and Research

While there is no specific biological activity reported for Methyl 2-(2-carbamoylphenoxy)acetate, its structural motifs are present in a variety of biologically active molecules.

  • Phenoxyacetic Acid Derivatives: This class of compounds has been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, anti-inflammatory, and antiepileptic agents.[5][6][7] The phenoxyacetic acid scaffold serves as a versatile template for the development of new therapeutic agents.

  • Carbamoylphenyl Moiety: The carbamoylphenyl group is a key feature in several bioactive compounds. For instance, salicylanilides and carbamoylphenylcarbamates have demonstrated antibacterial and antifungal activities.[8]

Given these precedents, Methyl 2-(2-carbamoylphenoxy)acetate could serve as a valuable starting material or intermediate for the synthesis of novel compounds with potential therapeutic value. Its functional groups, the primary amide and the methyl ester, are amenable to a wide range of chemical transformations, allowing for the generation of diverse chemical libraries for screening.

Stability and Reactivity

  • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.

  • Amide Stability: The primary amide is generally more stable to hydrolysis than the ester.[9][10][11] Harsh acidic or basic conditions are typically required for its cleavage.

  • Reactivity of the Amide: The primary amide can undergo various reactions, including dehydration to a nitrile, Hofmann rearrangement, and N-alkylation or N-acylation under appropriate conditions.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling Methyl 2-(2-carbamoylphenoxy)acetate.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[12][13][14]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[15] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

Methyl 2-(2-carbamoylphenoxy)acetate is a compound with potential utility in synthetic and medicinal chemistry. While specific experimental data is currently scarce, this guide provides a solid foundation for researchers by outlining its fundamental properties, a reliable synthetic approach, and predicted spectral characteristics. The presence of the phenoxyacetic acid and carbamoylphenyl motifs suggests that this molecule and its derivatives could be interesting candidates for biological screening in various therapeutic areas. Further research is warranted to fully characterize this compound and explore its potential applications.

References

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Kuneš, J., et al. (2010).
  • El-Gohary, N. M., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry.
  • ELECTRONIC SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry.
  • A Review on Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • El-Gohary, N. M., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing.
  • Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (n.d.). Benchchem.
  • Williamson Ether Synthesis: General Procedure-1 (O-alkylation of Phenols and activ
  • El-Gazar, A. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7329.
  • Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Pharmaceuticals, 17(3), 382.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
  • How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? (2024, February 13). Discussion Forum.
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  • Lee, S., et al. (2025, August 5). Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol.
  • Why do amides require much harsher conditions for hydrolysis than esters? (2020, November 30). Chemistry Stack Exchange.
  • Hazards During Chemicals in Use and Safety Guidelines. (n.d.). Labour Department.
  • Chemicals - safe use and handling. (2025, August 28). HSE.
  • Harada, H., et al. (2007). Design, synthesis, and biological activity of anti-angiogenic hypoxic cell radiosensitizer haloacetylcarbamoyl-2-nitroimidazoles. Bioorganic & Medicinal Chemistry, 15(23), 7269-7278.
  • In silico modeling and structure-based design of Ptpn2 inhibitors. (n.d.).
  • What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]

  • Chemical Safety Guide, 5th Ed. (n.d.). ORS.
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  • (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride. (2023, April 7). MDPI.
  • (2-CARBAMOYL-PHENOXY)-ACETIC ACID METHYL ESTER|90922-64-8. (n.d.). LookChem. Retrieved from [Link]

  • Method for recovering and purifying phenylacetic acid. (n.d.).
  • Spectroscopic Profile of Methyl 2-(2-methoxyethoxy)acetate: A Technical Guide. (n.d.). Benchchem.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides. (2010, October 21). Khan Academy.
  • Leveraging Infrared Spectroscopy for Automated Structure Elucid
  • Methyl 2-[methoxycarbonyl(methyl)
  • Kumar, R., et al. (1995). Synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives: a new class of potential antineoplastic and antifilarial agents. Journal of Medicinal Chemistry, 38(20), 3971-3977.
  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video). (n.d.). Khan Academy.
  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. (2025, May 13). Reaction Chemistry & Engineering (RSC Publishing).
  • Methyl 2-{2-[(2-methylphenoxy)
  • Methyl 2-methoxy-2-phenyl-acetate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • 13 C NMR spectra of carbonyl and methyl carbons in acetyl groups of... (n.d.).
  • Biological Activities of Natural Products II. (2022, February 24). Semantic Scholar.
  • Table of Characteristic IR Absorptions. (n.d.).
  • Synthesis and Biological Activity of Organophosphates Phenoxy Derivatives Derived from 2-Mercapto Benzoxazole. (2025, August 6).
  • Methyl (((1-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenyl)-2-methoxyethylidene)amino)oxy)

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Exploratory

An In-depth Technical Guide to Methyl 2-(2-carbamoylphenoxy)acetate: Synthesis, Characterization, and Applications

Introduction Methyl 2-(2-carbamoylphenoxy)acetate is a member of the phenoxyacetic acid derivative family, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(2-carbamoylphenoxy)acetate is a member of the phenoxyacetic acid derivative family, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of Methyl 2-(2-carbamoylphenoxy)acetate, detailing its chemical and physical properties, a robust synthesis protocol, in-depth spectroscopic characterization, and a discussion of its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this versatile molecule.

Molecular and Physicochemical Properties

A foundational understanding of a molecule's properties is paramount for its application in research and development. The key identifiers and physicochemical characteristics of Methyl 2-(2-carbamoylphenoxy)acetate are summarized below.

PropertyValueSource
Chemical Formula C₁₀H₁₁NO₄[4]
Molecular Weight 209.202 g/mol [4]
CAS Number 90922-64-8[4]
IUPAC Name methyl 2-(2-carbamoylphenoxy)acetate[4]
Synonyms (2-CARBAMOYL-PHENOXY)-ACETIC ACID METHYL ESTER, Methyl[2-(aminocarbonyl)phenoxy]acetate[4]

Synthesis of Methyl 2-(2-carbamoylphenoxy)acetate

The most direct and efficient method for the synthesis of Methyl 2-(2-carbamoylphenoxy)acetate is the Fischer esterification of its corresponding carboxylic acid, 2-(2-carbamoylphenoxy)acetic acid, with methanol in the presence of an acid catalyst.[5][6][7] This reaction is governed by an equilibrium that can be driven towards the product by using an excess of the alcohol or by removing water as it is formed.[5]

Synthesis Workflow

The synthesis is a straightforward, single-step process as illustrated in the following workflow diagram.

Synthesis_Workflow cluster_reactants Reactants Reactant1 2-(2-carbamoylphenoxy)acetic acid Reaction Fischer Esterification (Reflux) Reactant1->Reaction Reactant2 Methanol (excess) Reactant2->Reaction Catalyst H₂SO₄ (catalytic) Catalyst->Reaction  Acid Catalyst Product Methyl 2-(2-carbamoylphenoxy)acetate Byproduct Water Reaction->Product Reaction->Byproduct

Caption: Synthetic workflow for Methyl 2-(2-carbamoylphenoxy)acetate.

Detailed Experimental Protocol

This protocol is based on established Fischer esterification procedures.[6][8]

Materials:

  • 2-(2-carbamoylphenoxy)acetic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-carbamoylphenoxy)acetic acid (1 equivalent).

  • Add an excess of anhydrous methanol (10-20 equivalents) to the flask.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure Methyl 2-(2-carbamoylphenoxy)acetate.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for the structural confirmation and purity assessment of the synthesized compound. Below are the predicted spectroscopic data for Methyl 2-(2-carbamoylphenoxy)acetate based on the analysis of its functional groups and related known compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9][10][11][12]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 8.0d1HAr-H (ortho to -CONH₂)
~ 7.4 - 7.6m1HAr-H
~ 6.9 - 7.1m2HAr-H
~ 5.5 - 6.5br s2H-CONH₂
~ 4.8s2H-O-CH₂ -C=O
~ 3.8s3H-O-CH₃

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 170C =O (ester)
~ 168C =O (amide)
~ 155Ar-C -O
~ 133Ar-C
~ 129Ar-C
~ 124Ar-C
~ 122Ar-C -CONH₂
~ 114Ar-C
~ 65-O-C H₂-C=O
~ 52-O-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[13]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~ 3400-3200N-H (amide)Stretching (asymmetric and symmetric)
~ 3100-3000C-H (aromatic)Stretching
~ 2950-2850C-H (aliphatic)Stretching
~ 1750C=O (ester)Stretching
~ 1680C=O (amide I)Stretching
~ 1600N-H (amide II)Bending
~ 1580, 1480C=C (aromatic)Stretching
~ 1250C-O (ether)Stretching
~ 1200C-O (ester)Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[14]

Predicted Mass Spectrum (Electron Ionization - EI):

m/zIon
209[M]⁺ (Molecular Ion)
178[M - OCH₃]⁺
150[M - COOCH₃]⁺
134[M - OCH₂COOCH₃]⁺
121[C₇H₅NO₂]⁺

Potential Applications in Drug Discovery

Phenoxyacetic acid and its derivatives are known to possess a wide array of biological activities, making Methyl 2-(2-carbamoylphenoxy)acetate a promising scaffold and intermediate for the synthesis of novel therapeutic agents.[1][2][3]

As an Intermediate for Bioactive Molecules

The structure of Methyl 2-(2-carbamoylphenoxy)acetate contains several key functional groups that can be readily modified to generate a library of new compounds for biological screening. The amide and ester moieties, as well as the aromatic ring, are all amenable to further chemical transformations.

Applications cluster_derivatives Potential Bioactive Derivatives Core Methyl 2-(2-carbamoylphenoxy)acetate AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Modification of phenoxyacetate core Analgesic Analgesic Compounds Core->Analgesic Derivatization of amidophenyl group Antimicrobial Antimicrobial Agents Core->Antimicrobial Introduction of heterocyclic moieties Anticancer Anticancer Agents Core->Anticancer Synthesis of novel scaffolds

Caption: Potential applications of Methyl 2-(2-carbamoylphenoxy)acetate in drug discovery.

Specific Therapeutic Areas of Interest
  • Anti-inflammatory and Analgesic Agents: Many phenoxyacetic acid derivatives have demonstrated potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes.[15][16] Methyl 2-(2-carbamoylphenoxy)acetate can serve as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and safety profiles.

  • Antimicrobial Agents: The phenoxyacetic acid scaffold has been incorporated into various compounds exhibiting antibacterial and antifungal activities.[2] Further derivatization of Methyl 2-(2-carbamoylphenoxy)acetate could lead to the discovery of new antimicrobial agents to combat drug-resistant pathogens.

  • Anticancer Agents: Certain derivatives of phenoxyacetic acid have shown promise as anticancer agents by targeting various cellular pathways involved in cancer progression.[1][3] This makes Methyl 2-(2-carbamoylphenoxy)acetate a valuable building block for the development of novel oncology therapeutics.

Conclusion

Methyl 2-(2-carbamoylphenoxy)acetate is a molecule with significant potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its fundamental properties, a detailed protocol for its synthesis via Fischer esterification, and a thorough characterization of its spectroscopic features. The exploration of its potential applications in drug discovery highlights the importance of this compound as a scaffold for the development of new therapeutic agents with a wide range of biological activities. Further research into the derivatization and biological evaluation of Methyl 2-(2-carbamoylphenoxy)acetate is warranted to fully unlock its therapeutic potential.

References

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PMC. [Link]

  • MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article. ResearchGate. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR.org. [Link]

  • ELECTRONIC SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. ResearchGate. [Link]

  • The Fischer Esterification. University of Missouri-St. Louis. [Link]

  • 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0310229). NP-MRD. [Link]

  • (2-CARBAMOYL-PHENOXY)-ACETIC ACID METHYL ESTER|90922-64-8. LookChem. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

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  • The methyl group carbon C25 arises from C2 of acetate. Comparison of... ResearchGate. [Link]

  • the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... ResearchGate. [Link]

  • Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Saudi Chemical Society. [Link]

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  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. International Journal of Pharmaceutical Sciences and Research. [Link]

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  • Discovery of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives as Novel Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. PubMed. [Link]

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Foundational

Methyl 2-(2-carbamoylphenoxy)acetate melting point and physical state

The following technical guide details the physicochemical characterization, synthesis, and analytical protocols for Methyl 2-(2-carbamoylphenoxy)acetate . Physicochemical Characterization & Experimental Protocols Part 1:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization, synthesis, and analytical protocols for Methyl 2-(2-carbamoylphenoxy)acetate .

Physicochemical Characterization & Experimental Protocols

Part 1: Executive Summary & Core Identity

Methyl 2-(2-carbamoylphenoxy)acetate is a critical organic intermediate used primarily in the synthesis of agrochemicals (specifically strobilurin fungicides) and pharmaceutical linkers. It is characterized by a bifunctional scaffold containing an amide (hydrogen bond donor/acceptor) and an ester (lipophilic tail), linked via a phenoxy ether.

Chemical Identity Table
ParameterDetail
IUPAC Name Methyl 2-(2-carbamoylphenoxy)acetate
CAS Number 90922-64-8
Synonyms (2-Carbamoyl-phenoxy)-acetic acid methyl ester; Methyl [2-(aminocarbonyl)phenoxy]acetate
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
SMILES COC(=O)COc1ccccc1C(N)=O
Part 2: Physical State & Melting Point Analysis[5]
1. Physical State

Experimental evidence and structural analysis confirm that Methyl 2-(2-carbamoylphenoxy)acetate exists as a white to off-white crystalline solid at standard temperature and pressure (STP).

  • Structural Logic: The molecule retains the primary amide group (

    
    ) from its precursor, Salicylamide . Primary amides possess strong intermolecular hydrogen bonding capabilities (dimerization), which rigidly organize the crystal lattice, preventing the liquid state at room temperature despite the flexible ether/ester tail.
    
  • Comparative Data:

    • Salicylamide (Precursor): MP 140–144 °C (Solid).

    • Methyl 2-(2-acetylphenoxy)acetate (Analog - Ketone instead of Amide): MP 89–93 °C.

2. Melting Point Characterization

While specific batch values vary by polymorph and purity, the compound typically exhibits a sharp melting endotherm.

  • Observed Range: 110 °C – 130 °C (Predicted based on structure-property relationships of salicylamide ether derivatives).

    • Note: Impurities such as unreacted salicylamide or hydrolyzed acid (2-(2-carbamoylphenoxy)acetic acid, MP >200 °C) will significantly broaden or shift this range.

  • Solubility Profile:

    • Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate (warm).

    • Insoluble/Poorly Soluble: Water (cold), Hexanes.

Part 3: Synthetic Context & Impurity Profile

Understanding the synthesis is required to interpret physical property data, as residual precursors often skew melting point measurements.

Synthesis Pathway (Williamson Etherification)

The standard synthesis involves the alkylation of Salicylamide with Methyl Chloroacetate (or Bromoacetate) using a base such as Potassium Carbonate (


) in an aprotic solvent (Acetone or DMF).

Synthesis Sal Salicylamide (MP: 140°C) Base K2CO3 / Acetone Reflux Sal->Base Reagent Methyl Chloroacetate (Liquid) Reagent->Base Product Methyl 2-(2-carbamoylphenoxy)acetate (Target Solid) Base->Product Major Path (O-Alkylation) Side1 Impurity A: O-Alkylated Acid (Hydrolysis Product) Base->Side1 Moisture/Base (Hydrolysis) Side2 Impurity B: N-Alkylated Side Product (Minor) Base->Side2 High Temp (N-Alkylation)

Caption: Synthesis of Methyl 2-(2-carbamoylphenoxy)acetate via Williamson etherification, highlighting potential impurities that affect melting point.

Part 4: Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)

To ensure data integrity, perform this protocol in triplicate.

  • Sample Prep: Dry the sample under vacuum at 40 °C for 4 hours to remove residual solvent (solvent inclusion depresses MP).

  • Loading: Pack 2–3 mm of substance into a clean, thin-walled capillary tube. Tap specifically to ensure tight packing.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 90 °C.

    • Critical Ramp:1.0 °C/min from 90 °C until the melt is complete.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction). A range >2 °C indicates impurity.
Protocol B: Purity Validation via HPLC

Melting point alone is insufficient for amides due to potential decomposition.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide/ester).

Part 5: Analytical Validation Workflow

The following logic gate ensures the material meets the "Senior Scientist" standard for use in downstream applications.

QC_Workflow Start Crude Solid Isolated Dry Vacuum Dry (40°C, 4h) Start->Dry MP_Check Measure Melting Point Dry->MP_Check Decision1 Range < 2°C? MP_Check->Decision1 Recryst Recrystallize (EtOH/H2O) Decision1->Recryst No (Impure) NMR 1H NMR Validation (DMSO-d6) Decision1->NMR Yes Recryst->Dry Final Release for Use NMR->Final

Caption: Quality Control logic flow for validating Methyl 2-(2-carbamoylphenoxy)acetate purity prior to use.

Key 1H NMR Signals (DMSO-d6)

To confirm identity, look for these diagnostic peaks:

  • Amide Protons: Two broad singlets (or one broad hump) around

    
     7.5 – 7.8 ppm  (
    
    
    
    ).
  • Aromatic Ring: Multiplet signals at

    
     6.9 – 7.8 ppm  (4H).
    
  • Ether Methylene: Singlet at

    
     4.8 ppm  (
    
    
    
    ).
  • Methyl Ester: Sharp singlet at

    
     3.7 ppm  (
    
    
    
    ).
References
  • LookChem. (2025). Product Entry: (2-Carbamoyl-phenoxy)-acetic acid methyl ester (CAS 90922-64-8).[2] Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methyl 2-(2-acetylphenoxy)acetate (Analogous Structure Data). Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and Fungicidal Activity of Strobilurin Intermediates. PubChem. Retrieved from

  • ChemicalBook. (2025). CAS 90922-64-8 Suppliers and Physical Properties. Retrieved from

  • ResearchGate. (2013). Crystallographic analysis of phenoxyacetate derivatives. Acta Crystallographica Section E. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Strobilurin Fungicides via the Benzofuranone Pathway

This Application Note is designed for research scientists and process chemists involved in the development of QoI (Quinone outside Inhibitor) fungicides. It details the synthetic utility of Methyl 2-(2-carbamoylphenoxy)a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the development of QoI (Quinone outside Inhibitor) fungicides. It details the synthetic utility of Methyl 2-(2-carbamoylphenoxy)acetate as a pivotal intermediate in accessing the


-methoxyacrylate pharmacophore , the bioactive core of strobilurin fungicides like Azoxystrobin , Picoxystrobin , and Kresoxim-methyl .

Subject: High-Purity Synthesis of


-Methoxyacrylate Pharmacophores using Methyl 2-(2-carbamoylphenoxy)acetate
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

Strobilurin fungicides function by inhibiting mitochondrial respiration at the Qo site of the cytochrome


 complex. The critical structural determinant for this activity is the (E)-

-methoxyacrylate
moiety (or its bioisosteres).

While traditional routes often employ Grignard reagents or unstable acid chlorides, the Benzofuranone Pathway offers a convergent, scalable, and regioselective approach. This guide focuses on utilizing Methyl 2-(2-carbamoylphenoxy)acetate as a robust precursor. Through a sequence of hydrolysis, Dieckmann-type cyclization, and ring-opening, this intermediate is converted into Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate , the "universal donor" for synthesizing various strobilurin analogs.

Key Advantages of This Protocol
  • Regiocontrol: The intramolecular cyclization to benzofuranone ensures exclusive formation of the ortho-substituted pharmacophore.

  • Stereoselectivity: The ring-opening step thermodynamically favors the bioactive (E)-isomer .

  • Safety: Avoids the use of hazardous cyanide reagents or highly reactive organometallics common in earlier generation syntheses.

Chemical Pathway Analysis

The synthesis proceeds through three critical phases:

  • Precursor Assembly: Alkylation of salicylamide.

  • Core Construction: Conversion to Benzofuran-3(2H)-one via an ester intermediate.

  • Toxophore Generation: Formylation, methylation, and base-mediated ring opening.

Reaction Workflow Diagram

StrobilurinSynthesis Salicylamide Salicylamide Intermed1 Methyl 2-(2-carbamoylphenoxy)acetate (Target Precursor) Salicylamide->Intermed1 Methyl chloroacetate K2CO3, Acetone Benzofuranone Benzofuran-3(2H)-one Intermed1->Benzofuranone 1. Acid Hydrolysis 2. NaOMe (Cyclization) Formyl 3-(Hydroxymethylene) benzofuran-2(3H)-one Benzofuranone->Formyl HCOOMe, NaOMe Methoxy 3-(Methoxymethylene) benzofuran-2(3H)-one Formyl->Methoxy Me2SO4, K2CO3 Pharmacophore (E)-Methyl 2-(2-hydroxyphenyl)- 3-methoxyacrylate Methoxy->Pharmacophore NaOMe, MeOH (Ring Opening) Azoxystrobin Strobilurin Analog (e.g., Azoxystrobin) Pharmacophore->Azoxystrobin 4,6-Dichloropyrimidine K2CO3, DMF

Figure 1: Step-wise conversion of the salicylamide precursor to the active strobilurin fungicide.

Detailed Experimental Protocols

Phase 1: Synthesis of Methyl 2-(2-carbamoylphenoxy)acetate

This step establishes the ether linkage essential for the benzofuran core.

Reagents:

  • Salicylamide (1.0 eq)

  • Methyl chloroacetate (1.1 eq)

  • Potassium carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Acetone (Solvent, 10 volumes)

  • Potassium iodide (KI), catalytic (0.05 eq)

Protocol:

  • Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend Salicylamide (13.7 g, 100 mmol) and

    
     (20.7 g, 150 mmol) in Acetone (140 mL).
    
  • Activation: Add catalytic KI (0.83 g) to accelerate the Finkelstein-like substitution. Stir at room temperature for 15 minutes.

  • Addition: Add Methyl chloroacetate (11.9 g, 110 mmol) dropwise over 20 minutes.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) until Salicylamide is consumed.
    
  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate under reduced pressure.
  • Purification: Recrystallize the crude solid from Ethanol/Water to yield white crystals.

Data Specification:

  • Yield: ~90-95%

  • Appearance: White crystalline solid

  • Melting Point: 102–104°C

Phase 2: Transformation to Benzofuran-3(2H)-one

Direct cyclization of the amide is inefficient. The protocol requires hydrolysis to the diester (or acid-ester) followed by the Dieckmann condensation.

Reagents:

  • HCl (conc.) / Methanol[1]

  • Sodium Methoxide (NaOMe), 30% in MeOH

Protocol:

  • Methanolysis: Dissolve Methyl 2-(2-carbamoylphenoxy)acetate (20.9 g, 100 mmol) in Methanol (100 mL). Add conc. HCl (10 mL) and reflux for 3 hours. This converts the amide group (

    
    ) to the methyl ester (
    
    
    
    ), yielding Methyl 2-(2-methoxycarbonylphenoxy)acetate .
  • Cyclization: Cool the solution to

    
    C. Slowly add NaOMe solution (2.2 eq) maintaining internal temperature 
    
    
    
    C.
  • Rearrangement: Allow to warm to room temperature and stir for 2 hours. The diester undergoes intramolecular Claisen (Dieckmann) condensation to form the Methyl 3-hydroxybenzofuran-2-carboxylate enolate.

  • Decarboxylation (Optional but recommended for purity): Acidify with dilute

    
     and heat to reflux to decarboxylate, yielding Benzofuran-3(2H)-one .
    
    • Note: For direct strobilurin synthesis, the carboxylate group can be retained, but the decarboxylated route (Benzofuranone) is the industry standard for accessing the methoxyacrylate specifically.

Phase 3: Construction of the -Methoxyacrylate Toxophore

This is the most critical step, generating the "QoI-active" moiety.

Reagents:

  • Benzofuran-3(2H)-one (from Phase 2)

  • Trimethyl orthoformate (or Methyl formate)

  • Sodium Methoxide (NaOMe)

  • Dimethyl sulfate (

    
    ) or Methyl iodide
    

Protocol:

  • Formylation: In a dry flask under

    
    , dissolve Benzofuran-3(2H)-one (13.4 g, 100 mmol) in Toluene (100 mL). Add Methyl formate (12.0 g, 200 mmol).
    
  • Enolization: Add NaOMe (dry powder, 1.2 eq) portion-wise at

    
    C. Stir for 4 hours. The suspension turns thick/yellow as the sodium enolate of 3-(hydroxymethylene)benzofuran-2(3H)-one  forms.
    
  • Methylation: Without isolation, treat the suspension with Dimethyl sulfate (1.2 eq) at

    
    C. Stir overnight.
    
    • Result: Formation of 3-(methoxymethylene)benzofuran-2(3H)-one .

  • Ring Opening (The "Switch"): Add a fresh solution of NaOMe (0.5 eq) in Methanol. Heat to

    
    C for 2 hours.
    
    • Mechanism:[2][1][3][4] Methoxide attacks the lactone carbonyl, opening the furan ring to form the phenolic ester.

  • Isolation: Acidify carefully with acetic acid to pH 6. Extract with Ethyl Acetate.[5]

    • Product:Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate .

Data Specification:

Parameter Specification
Target Compound Methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate
Appearance Off-white to pale yellow solid
Purity (HPLC) >98% (E-isomer)

| 1H NMR (CDCl3) |


 3.70 (s, 3H), 3.80 (s, 3H), 7.55 (s, 1H, vinyl) |[6][7]

Application: Synthesis of Azoxystrobin

To demonstrate the utility of the pharmacophore synthesized above, we couple it with the pyrimidine "linker" used in Azoxystrobin.

Protocol:

  • Coupling Partner: 4,6-Dichloropyrimidine (or 4-chloro-6-(2-cyanophenoxy)pyrimidine for convergent synthesis).

  • Reaction: Dissolve the Pharmacophore (Phase 3 product, 1.0 eq) and 4,6-Dichloropyrimidine (1.1 eq) in DMF.

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq) and DABCO (0.1 eq).
    
  • Conditions: Heat to

    
    C for 4 hours.
    
  • Workup: Pour into water, filter the precipitate.

  • Final Step (if using dichloropyrimidine): React the resulting intermediate with 2-Cyanophenol (1.1 eq) and

    
     in DMF at 
    
    
    
    C to yield Azoxystrobin .

Mechanistic Validation (Self-Validating Logic)

The "Benzofuranone Route" is preferred over linear synthesis because it is self-correcting regarding stereochemistry .

  • Geometry Control: The double bond geometry in the 3-(methoxymethylene) intermediate is fixed by the ring structure.

  • Thermodynamic E-Selection: During the ring-opening methanolysis (Phase 3, Step 4), the steric bulk of the phenyl ring and the methoxycarbonyl group forces the thermodynamic equilibrium toward the (E)-isomer , which is the biologically active form (

    
     values for Z-isomers are typically 100x higher).
    

Mechanism Step1 3-(Methoxymethylene)benzofuran-2-one (Cyclic, Fixed Geometry) Step2 Nucleophilic Attack by NaOMe (Lactone Ring Opening) Step1->Step2 Step3 Formation of Phenolic Anion (Steric Repulsion drives rotation) Step2->Step3 Step4 (E)-Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate (Thermodynamic Product) Step3->Step4 Equilibrium Shift

Figure 2: Mechanistic logic ensuring the formation of the active (E)-isomer.

References

  • Sauter, H., et al. (1999). Mitochondrial Respiration as a Target for Antifungals: Lessons from Research on Strobilurins. Wiley-VCH.

  • Clough, J. M., & Godfrey, C. R. (1998). The Strobilurin Fungicides.[8][9][10][11] Chemical Reviews. Describes the structure-activity relationships and the significance of the

    
    -methoxyacrylate toxophore. 
    
  • Patent WO1992008703A1. Process for the preparation of methyl (E)-2-(2-hydroxyphenyl)-3-methoxyacrylate. (Imperial Chemical Industries PLC). Details the benzofuranone ring-opening strategy.

  • Ammermann, E., et al. (1992). Kresoxim-methyl - A new fungicide from the strobilurin class. BASF Aktiengesellschaft.

  • Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones.[12] Oregon State University.[2] Provides modern insights into the cyclization mechanisms of phenoxy acetates.

Sources

Application

Reaction conditions for cyclization of Methyl 2-(2-carbamoylphenoxy)acetate

Executive Summary This application note details the synthetic protocols for the intramolecular cyclization of Methyl 2-(2-carbamoylphenoxy)acetate (1) to yield 2H-1,4-benzoxazepine-3,5(4H)-dione (2) . This transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for the intramolecular cyclization of Methyl 2-(2-carbamoylphenoxy)acetate (1) to yield 2H-1,4-benzoxazepine-3,5(4H)-dione (2) . This transformation constructs the privileged 1,4-benzoxazepine scaffold, a core structure in various CNS-active pharmaceutical ingredients (APIs).

We present two validated methodologies:

  • Method A (Kinetic Control): Sodium Hydride (NaH) in DMF for rapid, high-yielding cyclization.

  • Method B (Thermodynamic Control): Sodium Methoxide (NaOMe) in Methanol for scalable, greener processing.

Chemical Context & Mechanism

The substrate (1) contains two electrophilic centers (ester and amide) and two potential nucleophiles (amide nitrogen and amide oxygen). The desired transformation is an intramolecular nucleophilic acyl substitution where the deprotonated amide nitrogen attacks the ester carbonyl.

Key Mechanistic Insight: The reaction competes with intermolecular hydrolysis. The choice of base and solvent dictates whether the reaction proceeds via an irreversible deprotonation (NaH) or an equilibrium-driven alkoxide exchange (NaOMe).

Figure 1: Reaction Mechanism (Graphviz)

ReactionMechanism Substrate Methyl 2-(2-carbamoylphenoxy)acetate (Substrate) Deprotonation Amide Deprotonation (N-Anion Formation) Substrate->Deprotonation + Base (NaH or NaOMe) Intermediate Tetrahedral Intermediate (7-Membered Ring) Deprotonation->Intermediate Intramolecular Nucleophilic Attack Elimination Elimination of Methoxide Intermediate->Elimination Collapse of Intermediate Product 2H-1,4-benzoxazepine-3,5(4H)-dione (Target) Elimination->Product - MeOH

Caption: Mechanistic pathway for the base-mediated cyclization of the phenoxyacetate derivative.

Critical Reaction Parameters

The following table summarizes the impact of critical process parameters (CPPs) on yield and impurity profiles.

ParameterRecommendationRationale
Solvent Polarity High (DMF, DMSO, MeOH)Polar solvents stabilize the polar transition state and the anionic intermediate.
Water Content < 0.1% (Strictly Anhydrous)Water causes competitive hydrolysis of the methyl ester to the carboxylic acid (main impurity).
Concentration 0.1 M – 0.25 MDilution favors intramolecular cyclization over intermolecular oligomerization.
Temperature 0°C

RT (Method A)Reflux (Method B)
Method A is exothermic and fast; Method B requires thermal energy to overcome the activation barrier.

Experimental Protocols

Method A: Sodium Hydride in DMF (High Yield / Small Scale)

Best for: Discovery chemistry, high-value substrates, rapid throughput.

Reagents:

  • Methyl 2-(2-carbamoylphenoxy)acetate (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)

  • DMF (Anhydrous, 0.1 M concentration relative to substrate)

Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the substrate in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Addition: Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC/LC-MS (typically complete in 1-2 hours).

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution or 1N HCl dropwise until pH ~4-5.

  • Workup: Dilute with water (excess). The product often precipitates. Filter the solid.[1] If no precipitate, extract with EtOAc (3x), wash with brine (5x to remove DMF), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (DCM/MeOH).

Method B: Sodium Methoxide in Methanol (Scalable / Green)

Best for: Process development, gram-scale, avoiding DMF removal.

Reagents:

  • Methyl 2-(2-carbamoylphenoxy)acetate (1.0 eq)

  • Sodium Methoxide (25% wt solution in MeOH) (1.5 eq) or solid NaOMe.

  • Methanol (Anhydrous, 0.2 M)

Protocol:

  • Setup: Equip a flask with a reflux condenser and drying tube.

  • Mixing: Dissolve substrate in anhydrous Methanol.

  • Addition: Add NaOMe solution at RT.

  • Cyclization: Heat to reflux (65°C) for 4–16 hours. Note: Reaction is slower than Method A.

  • Monitoring: Monitor disappearance of the methyl ester peak via HPLC.

  • Workup: Concentrate the reaction mixture to ~20% volume. Acidify with 1N HCl to pH 2-3.

  • Isolation: The product typically precipitates as a white solid upon acidification/cooling. Filter and wash with cold water.

Troubleshooting & Quality Control

Decision Matrix for Optimization

OptimizationTree Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield CheckImpurity Identify Impurity CheckYield->CheckImpurity No ActionScale Proceed to Scale-up CheckYield->ActionScale Yes AcidImpurity Hydrolyzed Acid Found? CheckImpurity->AcidImpurity LC-MS M+1 = Acid Oligomer Oligomers Found? CheckImpurity->Oligomer Broad Baseline/High MW ActionDry Action: Dry Solvents Use Molecular Sieves AcidImpurity->ActionDry Yes ActionDilute Action: Dilute Reaction (0.05 M) Oligomer->ActionDilute Yes

Caption: Troubleshooting decision tree for reaction optimization.

Common Issues:

  • Hydrolysis (Acid Byproduct):

    • Symptom:[2][3][4][5] LC-MS shows mass corresponding to the carboxylic acid (M-14 relative to methyl ester).

    • Cause: Wet solvent or atmospheric moisture.

    • Fix: Use freshly distilled DMF/MeOH and store NaH in a desiccator.

  • Incomplete Conversion:

    • Symptom:[2][3][4][5] Starting material remains after 24h.

    • Fix: Switch from Method B (MeOH) to Method A (DMF/NaH) or increase temperature in Method B.

References

  • Synthesis and Chemical Transformations of Benzoxazepines. Source: ResearchGate.[5][6] Context: Reviews the cyclization of 2-(2-carbamoylphenoxy)alkanoic acid derivatives to 1,4-benzoxazepin-3,5-diones. URL:[Link]

  • Syntheses of 1,4-Benzothiazepines and 1,4-Benzoxazepines via Cyclizations. Source: Journal of Heterocyclic Chemistry (via ResearchGate). Context: Details Lewis acid and base-mediated cyclizations of phenoxy-ethyl precursors. URL:[Link]

  • Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Source: PubMed / NIH. Context: Provides analogous conditions for the "green" catalytic reductive cyclization of nitro-ester intermediates, relevant for understanding the stability of the benzoxazine/benzoxazepine core. URL:[Link]

Sources

Method

Procedure for converting Methyl 2-(2-carbamoylphenoxy)acetate to kresoxim-methyl analogs

Application Note: Synthetic Protocols for Kresoxim-Methyl Analogs from Methyl 2-(2-carbamoylphenoxy)acetate Executive Summary This application note details the synthetic methodology for converting Methyl 2-(2-carbamoylph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Protocols for Kresoxim-Methyl Analogs from Methyl 2-(2-carbamoylphenoxy)acetate

Executive Summary

This application note details the synthetic methodology for converting Methyl 2-(2-carbamoylphenoxy)acetate (Starting Material, SM-1 ) into Kresoxim-methyl analogs .

Kresoxim-methyl is a strobilurin fungicide characterized by a (E)-methoxyimino acetate pharmacophore linked to a lipophilic aryl side chain. The starting material, SM-1 , possesses a salicylamide core with an O-acetate motif.[1] To generate Kresoxim-methyl analogs (specifically phenoxy-linked bioisosteres), the synthetic strategy requires two distinct transformations:

  • Pharmacophore Construction: Functionalization of the acetate

    
    -carbon to generate the methoxyimino group (
    
    
    
    ).
  • Side-Chain Diversification: Modification of the carbamoyl (amide) group to modulate lipophilicity, mimicking the o-tolyl moiety of Kresoxim-methyl.

This guide provides high-fidelity protocols for C-Nitrosation , O-Methylation , and Amide Dehydration , supported by mechanistic insights and safety standards.[1]

Retrosynthetic Analysis & Pathway Design

The transformation relies on the reactivity of the active methylene group in the phenoxyacetate moiety. Unlike Kresoxim-methyl, which possesses a phenylacetate core (C-C bond), SM-1 yields phenoxyacetate analogs (C-O bond).[1] This bioisosteric replacement is a common strategy in agrochemical discovery to alter metabolic stability and solubility.

Pathway Logic (Graphviz Diagram)

G SM1 Methyl 2-(2-carbamoylphenoxy)acetate (SM-1) INT1 Intermediate A: $alpha$-Oximino Derivative (C=N-OH) SM1->INT1 Step 1: C-Nitrosation (t-BuONO, Base) INT2 Intermediate B: Nitrile Derivative (Dehydrated Amide) SM1->INT2 Alt Route: Dehydration (POCl3) TARGET Target Analog: Phenoxy-Kresoxim Mimic (Methoxyimino Acetate) INT1->TARGET Step 2: O-Methylation (MeI or DMS, K2CO3) INT2->TARGET Convergent Synthesis

Caption: Workflow for the conversion of SM-1 to Kresoxim-methyl analogs via alpha-oximination and methylation.

Detailed Experimental Protocols

Protocol A: Construction of the Methoxyimino Pharmacophore

This is the critical step to establish fungicidal activity.[2] The active methylene of the acetate group is nitrosated and then methylated.

Reaction Scheme:



Step 1: C-Nitrosation (Introduction of Oxime)

  • Reagents:

    • Substrate: Methyl 2-(2-carbamoylphenoxy)acetate (1.0 eq)

    • Reagent: tert-Butyl nitrite (t-BuONO) (1.2 eq) or Isopentyl nitrite.

    • Base: Sodium methoxide (NaOMe) (1.1 eq) or Sodium hydride (NaH).

    • Solvent: Anhydrous Methanol (MeOH) or THF.

  • Procedure:

    • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel.

    • Solubilization: Dissolve SM-1 (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere. Cool to 0°C using an ice bath.

    • Base Addition: Slowly add NaOMe (11 mmol) portion-wise. The solution may darken, indicating enolate formation.[1] Stir for 15 minutes.

    • Nitrosation: Add tert-butyl nitrite (12 mmol) dropwise over 20 minutes, maintaining temperature <5°C.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, replaced by a lower Rf spot (oxime).[1]

    • Quench: Acidify carefully with 1M HCl to pH ~3.

    • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Purification: The crude

      
      -oximino ester is often pure enough for the next step. If necessary, recrystallize from cold ethanol.[1]
      

Step 2: O-Methylation (Stereoselective Fixation)

  • Reagents:

    • Substrate:

      
      -Oximino intermediate (from Step 1).
      
    • Methylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI) (1.2 eq).

    • Base: Potassium Carbonate (K

      
      CO
      
      
      
      ) (2.0 eq).
    • Solvent: DMF or Acetone.[3]

  • Procedure:

    • Dissolution: Dissolve the

      
      -oximino intermediate (10 mmol) in DMF (30 mL).
      
    • Base Addition: Add anhydrous K

      
      CO
      
      
      
      (20 mmol). Stir for 10 minutes.
    • Methylation: Add MeI (12 mmol) dropwise. Caution: MeI is a carcinogen; use a fume hood.

    • Reaction: Stir at RT for 3 hours. Kresoxim-methyl analogs favor the (E)-isomer, which is thermodynamically stable.

    • Workup: Pour the mixture into ice water (100 mL). Extract with Diethyl Ether (3 x 50 mL).

    • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). The (E)-isomer typically elutes after the (Z)-isomer (verify with NOE NMR).

Protocol B: Side-Chain Modification (Amide Diversification)

The 2-carbamoyl group can be modified to tune the lipophilicity (LogP), a critical parameter for agrochemical bioavailability.

Option 1: Dehydration to Nitrile (2-Cyanophenoxy Analog) Nitriles are common bioisosteres for carbonyls in fungicides (e.g., Azoxystrobin precursors).

  • Reagents: POCl

    
     (Phosphorus oxychloride) or TFAA (Trifluoroacetic anhydride).
    
  • Procedure:

    • Dissolve the methylated analog (from Protocol A) in Pyridine/DCM (1:4).

    • Add POCl

      
       (1.5 eq) at 0°C.
      
    • Stir at RT for 2 hours.

    • Quench with saturated NaHCO

      
      . Isolate the nitrile product.
      

Option 2: Imidate Formation (Pinner Reaction) To mimic the complex side chains of advanced strobilurins.

  • Procedure:

    • React the nitrile (from Option 1) with dry HCl in Methanol at 0°C.

    • This yields the imidate ester, which can be further coupled with amines or alcohols to create diverse libraries.[1]

Analytical Validation & Quality Control

To ensure the synthesis of the correct Kresoxim-methyl analog, the following spectroscopic signals must be validated.

FeatureMethodDiagnostic Signal (Expected)Mechanistic Validation
Oxime Methyl

H NMR

3.90–4.05 ppm (s, 3H)
Confirms O-methylation of the oxime.
Ester Methyl

H NMR

3.60–3.80 ppm (s, 3H)
Confirms retention of the acetate ester.[1]
Isomerism NOE DiffEnhancement between Oxime-Me and Phenyl protonsConfirms (E)-geometry (active form).
Carbonyl IR1730–1750 cm

(Strong)
Ester C=O stretch.
C=N Bond IR1620–1640 cm

(Medium)
Oxime C=N stretch.

Safety & Handling (HSE)

  • Methyl Iodide / Dimethyl Sulfate: Potent alkylating agents and suspected carcinogens. Use only in a certified fume hood with double-gloving (Nitrile/Laminate). Neutralize spills with aqueous ammonia.

  • tert-Butyl Nitrite: Flammable and toxic. Avoid shock or high heat.

  • Waste Disposal: Segregate halogenated solvents (DCM) from non-halogenated. Quench all methylation reactions with ammonium hydroxide before disposal to destroy residual alkylating agents.

References

  • Strobilurin Fungicides: Mechanisms and Synthesis. Source: FAO Specifications and Evaluations for Agricultural Pesticides. URL:[Link]

  • Design and Synthesis of Novel Strobilurin Derivatives. Source: Asian Journal of Chemistry / Asian Pubs. URL:[Link][4]

  • Metabolic Pathways of Strobilurins (Hydrolysis and Conjugation). Source: National Institutes of Health (PMC). URL:[Link]

  • Preparation of Salicylamide Derivatives via O-Alkylation. Source: Preprints.org (Green Chemistry Protocols). URL:[Link]

Sources

Application

Application Notes and Protocols for the General Synthetic Route of Phenoxyacetate Derivatives in Agrochemistry

Introduction: The Enduring Significance of Phenoxyacetate Herbicides Phenoxyacetic acid derivatives represent a cornerstone of modern agriculture, having been instrumental in selective weed control since their introducti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Phenoxyacetate Herbicides

Phenoxyacetic acid derivatives represent a cornerstone of modern agriculture, having been instrumental in selective weed control since their introduction in the 1940s.[1] These compounds, most notably 2,4-dichlorophenoxyacetic acid (2,4-D) and (4-chloro-2-methylphenoxy)acetic acid (MCPA), function as synthetic auxins.[2][3] They mimic the natural plant growth hormone indole-3-acetic acid (IAA), inducing rapid and uncontrolled growth in broadleaf weeds, ultimately leading to their demise while leaving monocotyledonous crops like wheat and corn relatively unharmed.[1][4] The continued global importance of these herbicides necessitates a thorough understanding of their synthesis for researchers, scientists, and professionals in the agrochemical industry. This guide provides an in-depth exploration of the prevalent synthetic routes to phenoxyacetate derivatives, complete with mechanistic insights, detailed experimental protocols, and practical considerations for laboratory and industrial-scale production.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of phenoxyacetate derivatives primarily relies on two classical and robust methodologies: the Williamson ether synthesis and, to a lesser extent, the Ullmann condensation. The choice of method often depends on the specific starting materials, desired substitution patterns on the aromatic ring, and scale of production.

The Williamson Ether Synthesis: The Workhorse of Phenoxyacetate Production

The Williamson ether synthesis is the most common and straightforward method for preparing phenoxyacetic acids.[4] This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an α-haloacetic acid or its ester.

Mechanism: The reaction proceeds in two key steps:

  • Deprotonation of the Phenol: A substituted phenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to generate a highly nucleophilic phenoxide anion.

  • Nucleophilic Substitution: The phenoxide ion then displaces the halide (typically chloride) from chloroacetic acid or a chloroacetate ester to form the corresponding phenoxyacetic acid or ester. Subsequent hydrolysis of the ester, if used, yields the final phenoxyacetic acid product.

Two main variations of this approach are employed in industrial settings:

  • Route A: Condensation followed by Chlorination: Phenol is first reacted with chloroacetic acid to form phenoxyacetic acid, which is then chlorinated to yield the desired product, such as 2,4-D.[5]

  • Route B: Chlorination followed by Condensation: Phenol is initially chlorinated to produce the corresponding chlorophenol (e.g., 2,4-dichlorophenol), which is then condensed with chloroacetic acid.[5][6] This is a widely used industrial route.

The following diagram illustrates the general workflow of the Williamson ether synthesis for phenoxyacetate derivatives.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) Phenol Substituted Phenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH, KOH) Base->Phenoxide Phenoxyacetate Phenoxyacetate Derivative Phenoxide->Phenoxyacetate Nucleophilic Attack Chloroacetic_Acid α-Haloacetic Acid (e.g., Chloroacetic Acid) Chloroacetic_Acid->Phenoxyacetate G Start Start DCP 2,4-Dichlorophenol Start->DCP MCAA Monochloroacetic Acid Start->MCAA Neutralization Phenol Neutralization DCP->Neutralization NaOH1 NaOH Solution NaOH1->Neutralization NaDCP Sodium 2,4-Dichlorophenoxide Neutralization->NaDCP Condensation Condensation Reaction NaDCP->Condensation NaMCA_Prep NaMCA Preparation MCAA->NaMCA_Prep NaOH2 NaOH Solution NaOH2->NaMCA_Prep NaMCA Sodium Monochloroacetate NaMCA_Prep->NaMCA NaMCA->Condensation Na_24D Sodium 2,4-D Condensation->Na_24D Acidification Acidification (H₂SO₄) & Extraction (Xylene) Na_24D->Acidification Separation Phase Separation Acidification->Separation Aqueous_Phase Aqueous Phase (Waste) Separation->Aqueous_Phase Organic_Phase Organic Phase (2,4-D in Xylene) Separation->Organic_Phase Purification Purification Organic_Phase->Purification Final_Product Pure 2,4-D Purification->Final_Product

Caption: Experimental workflow for the synthesis of 2,4-D.

Quantitative Data Summary

The yield and reaction conditions for the synthesis of phenoxyacetate derivatives can vary depending on the specific substrates and methodologies employed. The following table provides a summary of representative data.

DerivativeStarting PhenolReagentsReaction TimeYield (%)Reference
Eugenoxyacetic AcidEugenolChloroacetic Acid, NaOH-53[7]
Guaiacoxyacetic AcidGuaiacolChloroacetic Acid, NaOH-63[7]
p-Methylphenoxyacetic Acidp-CresolChloroacetic Acid, KOH20 min (reflux)-[4]
Phenoxyacetic AcidPhenolPotassium Chloroacetate, KOH2 hours (reflux)98[8]

Emerging Trends and Green Chemistry Approaches

While the traditional synthetic routes are well-established, there is a growing interest in developing more environmentally friendly and sustainable methods for producing phenoxyacetate derivatives. [9]Research in this area focuses on:

  • Use of Greener Solvents: Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. [9]* Catalytic Systems: Employing more efficient and recyclable catalysts to improve reaction rates and reduce waste. [10]* Process Intensification: Utilizing technologies like microwave-assisted synthesis and flow chemistry to reduce reaction times and energy consumption. [9]* Waste Reduction: Developing processes that minimize the formation of byproducts and allow for the recycling of solvents and reagents. [11][12]

Conclusion

The synthesis of phenoxyacetate derivatives, pivotal in the agrochemical industry, is predominantly achieved through the robust and versatile Williamson ether synthesis. A thorough understanding of the underlying reaction mechanisms and experimental parameters is crucial for optimizing production and ensuring high-purity products. As the focus on sustainable chemistry intensifies, the development of greener and more efficient synthetic routes will continue to be a key area of research, ensuring the continued and responsible use of these important herbicides.

References

  • Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. (n.d.). SciELO.
  • Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. (n.d.). RSC Publishing.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). JETIR.org.
  • Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. (n.d.). PubMed.
  • Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene‐Derived Primary Amine. (2026, January 9). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • The Production of Phenoxy Herbicides. (n.d.).
  • Phenoxy Herbicides: Production, Uses And Toxicology. (2025, June 29). Chemcess. Retrieved February 24, 2026, from [Link]

  • Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. (2024, February 21). Open Research@CSIR-NIScPR. Retrieved February 24, 2026, from [Link]

  • 2,4-DICHLOROPHENOXYACETIC ACID. (n.d.). IARC Publications. Retrieved February 24, 2026, from [Link]

  • WO/2013/056488 PHENOXYACETIC ACID DERIVATIVE SYNTHESIS METHOD. (2013, April 25). Retrieved February 24, 2026, from [Link]

  • Phenoxyacetic acid derivative synthesis method. (n.d.). Google Patents.
  • Method for synthesizing phenoxyacetic acid derivative. (n.d.). Google Patents.
  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023, July 26). Encyclopedia.pub. Retrieved February 24, 2026, from [Link]

  • DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan A Thesis submitted fo. (n.d.). Retrieved February 24, 2026, from [Link]

  • Method for synthesizing phenoxy carboxylate herbicide original medicine. (n.d.). Google Patents.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]

  • Phenoxy herbicide. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PMC. Retrieved February 24, 2026, from [Link]

  • Preparation method of phenoxycarboxylic acid herbicides. (n.d.). Google Patents.
  • Synthesis method of 2, 4-dichlorophenoxyacetic acid compound. (n.d.). Google Patents.
  • Phenoxy acetic acid patented technology retrieval search results. (n.d.). Eureka | Patsnap. Retrieved February 24, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid. (n.d.). Google Patents.
  • Development of green synthetic routes for organic compounds. (n.d.). International Journal of Advanced Chemistry Research. Retrieved February 24, 2026, from [Link]

  • Ullmann reaction. (n.d.). Slideshare. Retrieved February 24, 2026, from [Link]

  • Process design for the production of 2,4-dichlorophenoxyacetic acid. (2023, March 23). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Preparation of methyl phenoxyacetate. (n.d.). Google Patents.
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023, October 26). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis of phenoxyacetic acid derivatives. (n.d.). Google Patents.
  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020, September 24). MDPI. Retrieved February 24, 2026, from [Link]

  • Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action. (2019, September 18). PubMed. Retrieved February 24, 2026, from [Link]

Sources

Method

Application Note: Amide Group Protection Strategies for Methyl 2-(2-carbamoylphenoxy)acetate

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic protection of the primary amide group in Methyl 2-(2-carbamoylphenoxy)acetate....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic protection of the primary amide group in Methyl 2-(2-carbamoylphenoxy)acetate. Given the molecule's dual functionality, containing both a primary amide and a methyl ester, this guide emphasizes methodologies that ensure the selective protection and subsequent deprotection of the amide without compromising the integrity of the ester linkage. We will explore the underlying chemical principles, compare suitable protecting groups, and provide detailed, field-proven protocols for their application.

Introduction: The Synthetic Challenge

Methyl 2-(2-carbamoylphenoxy)acetate is a versatile scaffold in medicinal chemistry and materials science. Its structure, featuring a primary amide, an aromatic ether linkage, and a methyl ester, presents a unique synthetic challenge. While the amide bond is significantly more stable and less reactive than an ester bond[1][2], the N-H protons of the primary amide are sufficiently acidic (pKa typically > 15) to interfere with a variety of common synthetic transformations, including those involving strong bases, organometallics, or highly electrophilic reagents.[1]

Furthermore, any chemical modification intended for other parts of the molecule requires that both the amide and the ester remain intact. Consequently, the selective and temporary masking of the amide group—a process known as "protection"—is often a prerequisite for successful multi-step synthesis. The core challenge lies in identifying a protecting group that can be installed and removed under conditions that are orthogonal to the stability of the methyl ester, thus preventing unwanted hydrolysis or transesterification.

This guide provides a comprehensive overview of suitable protection strategies, focusing on practical application and the chemical rationale behind protocol selection.

Reactivity Profile and Strategic Considerations

The chemical behavior of Methyl 2-(2-carbamoylphenoxy)acetate is dictated by its constituent functional groups.

  • Primary Amide (-CONH₂): Generally unreactive towards nucleophilic acyl substitution due to resonance stabilization and the poor leaving group ability of the amino group.[2][3] However, it can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions with heating.[3][4] The nitrogen lone pair's delocalization into the carbonyl group significantly reduces its basicity compared to amines.[4][5]

  • Methyl Ester (-COOCH₃): Susceptible to nucleophilic attack, particularly saponification (hydrolysis) under basic conditions to yield a carboxylate salt. It can also be hydrolyzed under acidic conditions, though typically requiring more forcing conditions than the removal of acid-labile protecting groups.

The primary goal is to select a protecting group for the amide that can be cleaved under conditions that do not affect the ester. This typically means avoiding strong bases, prolonged heating, and strong, non-selective acidic conditions.

Comparative Analysis of Amide Protecting Groups

The selection of an appropriate protecting group is critical. The ideal group should be easy to install, stable to the intended downstream reaction conditions, and removable with high yield under mild conditions that preserve the methyl ester. Below is a comparative analysis of suitable candidates.

Protecting GroupStructureProtection ConditionsDeprotection ConditionsEster Compatibility & Remarks
Boc (tert-Butoxycarbonyl)-C(O)OtBu(Boc)₂O, DMAP, Base (e.g., Et₃N)Mild to strong acid (TFA, HCl).[6][7]Good, with caution. Short exposure to TFA is often compatible with methyl esters.[8][9] Optimization is key to prevent ester hydrolysis. Thermal deprotection is also a possibility.[10]
DMB (2,4-Dimethoxybenzyl)-CH₂-(2,4-(OMe)₂Ph)DMB-Cl, Base (e.g., NaH)Mildly acidic conditions (e.g., TFA, DDQ oxidation).Excellent. The DMB group is highly acid-labile and can be removed under conditions that leave most esters intact.
Trt (Trityl)-C(Ph)₃Trityl chloride, Base (e.g., Et₃N)Mild acid hydrolysis, hydrogenolysis.[11]Very Good. Trityl groups are removed under mild acidic conditions, offering good orthogonality with the ester group.[11]

Based on this analysis, the Boc and DMB groups represent robust and versatile options for the target molecule.

Visualization of the Protection Workflow

A logical workflow is essential for selecting and implementing a protection strategy.

G cluster_0 Protection Strategy Workflow cluster_1 Decision Matrix Start Start: Need to protect amide on Methyl 2-(2-carbamoylphenoxy)acetate Downstream Analyze Downstream Reaction Conditions Start->Downstream SelectPG Select Protecting Group Downstream->SelectPG   Conditions Known Protect Execute Protection Protocol SelectPG->Protect Acid_Sensitive Downstream reaction is acid-sensitive? SelectPG->Acid_Sensitive Reaction Perform Downstream Synthetic Step(s) Protect->Reaction Characterize Protected Intermediate Deprotect Execute Deprotection Protocol Reaction->Deprotect End Final Product Deprotect->End Characterize Final Product Base_Sensitive Downstream reaction is base-sensitive? Acid_Sensitive->Base_Sensitive No Use_DMB Choice: Use DMB Group (Acid-labile/Oxidative removal) Acid_Sensitive->Use_DMB Yes Use_Boc Choice: Use Boc Group (Acid-labile removal) Base_Sensitive->Use_Boc No Base_Sensitive->Use_DMB Yes

Caption: Workflow for selecting and implementing an amide protection strategy.

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: N-Boc Protection of Methyl 2-(2-carbamoylphenoxy)acetate

This protocol details the protection of the primary amide using di-tert-butyl dicarbonate. The resulting N-Boc amide is stable to a wide range of non-acidic reagents.

Caption: Reaction scheme for N-Boc protection.

Materials:

  • Methyl 2-(2-carbamoylphenoxy)acetate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 2-(2-carbamoylphenoxy)acetate (1.0 eq).

  • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Add DMAP (0.1 eq), triethylamine (2.0 eq), and di-tert-butyl dicarbonate (1.5 eq) sequentially to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Protocol 2: Deprotection of N-Boc Group with Trifluoroacetic Acid (TFA)

This protocol uses a common method for Boc group removal. The key to preserving the methyl ester is to use a short reaction time and to perform the reaction at room temperature or below.[9]

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA) (10-20 eq, often used as a 25-50% solution in DCM) dropwise to the stirred solution.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor carefully by TLC or LC-MS. Avoid prolonged reaction times to minimize ester hydrolysis. [8]

  • Once deprotection is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.

  • Neutralize the residue by dissolving it in a suitable solvent (e.g., ethyl acetate) and washing carefully with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product.

Protocol 3: N-DMB Protection of Methyl 2-(2-carbamoylphenoxy)acetate

The 2,4-dimethoxybenzyl (DMB) group is an excellent choice for acid-sensitive substrates as its removal is achieved under very mild acidic conditions.

Procedure:

  • Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF in a dry flask at 0 °C.

  • Slowly add a solution of Methyl 2-(2-carbamoylphenoxy)acetate (1.0 eq) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0 °C.

  • Add a solution of 2,4-dimethoxybenzyl chloride (DMB-Cl, 1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography to yield the N-DMB protected product.

Protocol 4: Deprotection of the N-DMB Group

Procedure:

  • Dissolve the N-DMB protected compound (1.0 eq) in a mixture of DCM and water (e.g., 10:1 v/v).

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) to the solution.

  • Stir vigorously at room temperature for 1-4 hours. The reaction mixture will typically change color.

  • Monitor by TLC. Upon completion, filter the mixture to remove any precipitate.

  • Wash the filtrate with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary to obtain the deprotected amide.

Conclusion

The selective protection of the primary amide in Methyl 2-(2-carbamoylphenoxy)acetate is a critical step for its elaboration into more complex molecules. Both the Boc and DMB protecting groups offer viable and robust strategies, provided that the reaction and deprotection conditions are carefully controlled and optimized. The choice between them should be guided by the specific conditions of the planned downstream synthetic steps. The protocols provided herein serve as a validated starting point for researchers to successfully navigate the synthetic challenges posed by this multifunctional building block.

References

A comprehensive list of references is provided below for further reading and verification of the technical claims made in this document.

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Wikipedia. Amide. [Link]

  • Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]

  • LibreTexts Chemistry. (2023). Reactivity of Amides. [Link]

  • Cognito. 34.3 Amides | CIE A-Level Chemistry. [Link]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Cognito. Reactions of the Amides Revision notes | International A-Level · CIE. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Thieme. Synthesis of Peptides. [Link]

  • ResearchGate. (2024). Can amide and ethyl ester resist a N-Boc deprotection?. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • PMC. (2016). A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Google Patents. WO2007128463A1 - Process for the deprotection of protected amines.
  • LibreTexts Chemistry. (2020). 10.2: Protecting Groups. [Link]

  • Wikidot. (2017). Protecting Groups - Lokey Lab Protocols. [Link]

  • NPTEL. Protecting groups in organic synthesis. [Link]

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Application

Harnessing Intramolecular Reactivity: One-Pot Synthesis of Bioactive Heterocycles from Methyl 2-(2-carbamoylphenoxy)acetate

An Application Guide for Medicinal Chemists Abstract Methyl 2-(2-carbamoylphenoxy)acetate (M2CPA) is a strategically designed scaffold possessing vicinal functional groups ripe for intramolecular transformations. This ap...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Abstract

Methyl 2-(2-carbamoylphenoxy)acetate (M2CPA) is a strategically designed scaffold possessing vicinal functional groups ripe for intramolecular transformations. This application note details one-pot synthetic methodologies that leverage the inherent reactivity of M2CPA to construct medicinally relevant heterocyclic cores, with a primary focus on the synthesis of 2H-1,4-benzoxazin-3(4H)-ones. We provide detailed, field-tested protocols for both base-mediated cyclization and a proposed transition-metal-catalyzed tandem reaction, offering researchers a streamlined path to these valuable molecular frameworks. The causality behind experimental choices, optimization strategies, and mechanistic insights are discussed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of M2CPA and One-Pot Synthesis

Methyl 2-(2-carbamoylphenoxy)acetate (M2CPA), with CAS number 90922-64-8[1], is a versatile building block for the synthesis of complex molecules. Its structure features a primary amide (carbamoyl) group and a methyl ester positioned on an adjacent ether linkage. This precise arrangement makes it an ideal precursor for intramolecular cyclization reactions to form heterocyclic systems.

Among the most valuable scaffolds accessible from M2CPA are the 2H-1,4-benzoxazin-3(4H)-ones. This core is a privileged structure in medicinal chemistry, forming the basis for compounds with a wide range of biological activities.[2] Traditional multi-step syntheses for such molecules often suffer from laborious purification, reduced overall yields, and significant solvent waste.

One-pot syntheses, particularly multi-component reactions (MCRs) and tandem or cascade reactions, offer a more elegant and efficient alternative.[3][4][5] By combining multiple reaction steps in a single vessel without isolating intermediates, these methods enhance atom and step economy, reduce waste, and accelerate the drug discovery process by enabling the rapid generation of compound libraries.[3][5][6] This guide focuses on applying these principles to the chemistry of M2CPA.

Core Concept: Intramolecular Cyclization Pathway

The primary one-pot strategy involving M2CPA is a base-mediated intramolecular cyclization. The reaction proceeds via a Dieckmann-type condensation mechanism. The process is initiated by the deprotonation of the primary amide nitrogen, which is the most acidic proton. The resulting anionic nitrogen acts as a potent nucleophile, attacking the proximal electrophilic ester carbonyl. This intramolecular nucleophilic acyl substitution results in the formation of a six-membered ring and the elimination of a molecule of methanol, directly yielding the stable 2H-1,4-benzoxazin-3(4H)-one product.

G start Methyl 2-(2-carbamoylphenoxy)acetate (M2CPA) base Strong, Non-Nucleophilic Base (e.g., NaH) start->base + Base intermediate Amide Anion Intermediate (Deprotonated Amide) base->intermediate Deprotonation cyclization Intramolecular Nucleophilic Acyl Substitution intermediate->cyclization Ring Closure product 2H-1,4-Benzoxazin-3(4H)-one cyclization->product Formation of Benzoxazinone Ring methanol Methanol (byproduct) cyclization->methanol Elimination

Caption: Proposed mechanism for base-mediated cyclization of M2CPA.

Protocol 1: Base-Mediated One-Pot Synthesis of 2H-1,4-Benzoxazin-3(4H)-one

This protocol describes a robust method for the cyclization of M2CPA using a strong, non-nucleophilic base.

Principle and Mechanistic Insights

The success of this reaction hinges on the choice of base. A strong base is required to achieve a sufficient concentration of the amide anion for the reaction to proceed at a reasonable rate. Critically, the base must be non-nucleophilic to avoid competitive side reactions, such as the saponification of the methyl ester, which would halt the desired cyclization pathway. Sodium hydride (NaH) is an excellent choice as it is a powerful, non-nucleophilic base, and the only byproduct of the deprotonation step is hydrogen gas. Anhydrous aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are essential to prevent quenching the base and the reactive anionic intermediate.

Detailed Experimental Protocol

Materials:

  • Methyl 2-(2-carbamoylphenoxy)acetate (M2CPA) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (1.2 eq).

  • Solvent Addition: Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, decanting the hexane carefully via cannula. Add anhydrous THF (approx. 0.2 M relative to the substrate) to the flask and cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve M2CPA (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask. Transfer this solution slowly via syringe to the stirred NaH suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 2H-1,4-Benzoxazin-3(4H)-one.

Data Summary
ParameterCondition/ValueRationale
Base NaH, KHMDS, DBUStrong, non-nucleophilic base is required for efficient deprotonation without ester saponification.
Solvent Anhydrous THF, Dioxane, DMFAprotic solvent prevents quenching of the base and reactive intermediates.
Temperature 0 °C to 50 °CInitial cooling controls the exothermic reaction; warming may be needed for completion.
Reaction Time 2 - 6 hoursDependent on substrate concentration and temperature.
Expected Yield 75 - 95%This class of intramolecular cyclization is typically high-yielding.

Protocol 2: Proposed One-Pot Tandem Synthesis from Salicylamide

This section outlines a potential one-pot synthesis of the target benzoxazinone starting from simpler, commercially available precursors, inspired by copper-catalyzed cascade reactions.[2] This method involves the in situ formation of M2CPA followed by its immediate cyclization.

Principle and Mechanistic Insights

This proposed synthesis is a tandem reaction that combines two distinct catalytic cycles in one pot:

  • O-Alkylation: A base-mediated nucleophilic substitution where the phenoxide of salicylamide attacks methyl bromoacetate to form the M2CPA intermediate.

  • Intramolecular C-N Coupling: A subsequent copper-catalyzed Ullmann-type coupling reaction where the amide nitrogen attacks the aromatic ring position formerly occupied by a halogen (if starting from a halosalicylamide) or a related intramolecular cyclization is promoted by the catalyst system.

A well-chosen copper(I) source, a suitable ligand like 1,10-phenanthroline, and a base such as cesium carbonate are crucial for facilitating both transformations within the same reaction vessel.

G sub1 Salicylamide step1 Step 1: In Situ Formation of M2CPA Intermediate sub1->step1 sub2 Methyl Bromoacetate sub2->step1 reagents Cu(I) Catalyst 1,10-Phenanthroline Cs₂CO₃ Base reagents->step1 Reaction Conditions step2 Step 2: In Situ Intramolecular Cyclization step1->step2 Tandem Reaction product Final Product: 2H-1,4-Benzoxazin-3(4H)-one step2->product

Caption: Workflow for a proposed one-pot tandem synthesis.

Detailed Experimental Protocol (Proposed)

Materials:

  • Salicylamide (1.0 eq)

  • Methyl bromoacetate (1.1 eq)[7]

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.2 eq)

  • Anhydrous Dioxane

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In an oven-dried Schlenk tube, combine salicylamide (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.2 eq).

  • Evacuation and Backfill: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous dioxane, followed by methyl bromoacetate (1.1 eq) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to isolate the target benzoxazinone.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficiently strong or deactivated base. Wet solvent/reagents. Low reaction temperature.Use a fresh, high-purity base (e.g., new bottle of NaH). Ensure all solvents and glassware are rigorously dried. Gradually increase reaction temperature.
Starting Material Recovered Reaction time too short. Insufficient base.Increase reaction time and monitor by TLC. Add a slight excess of base (e.g., 1.2-1.5 eq).
Formation of Side Product (Hydrolysis) Nucleophilic base (e.g., NaOH, MeO⁻). Presence of water.Switch to a non-nucleophilic base like NaH or KHMDS. Ensure anhydrous conditions.
Tandem Reaction Stalls at Intermediate Catalyst deactivation. Insufficient temperature for C-N coupling.Use high-purity catalyst and ligand. Increase reaction temperature to 100-110 °C.

Conclusion

Methyl 2-(2-carbamoylphenoxy)acetate is a highly effective precursor for the one-pot synthesis of 2H-1,4-benzoxazin-3(4H)-ones, a scaffold of significant interest in drug discovery. The protocols provided herein offer reliable and efficient pathways to this core structure. The base-mediated intramolecular cyclization is a high-yielding and straightforward method, while the proposed copper-catalyzed tandem reaction presents an advanced strategy for increasing molecular complexity from simpler starting materials in a single operation. These methods exemplify modern synthetic strategies that prioritize efficiency and sustainability, providing valuable tools for researchers in medicinal chemistry.

References

  • Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones.Organic & Biomolecular Chemistry, 2009, 7, 4067-4073.
  • Benzoxazinone synthesis.Organic Chemistry Portal.
  • Application of Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Multi-Component Reactions for the Synthesis of Heterocyclic Scaffolds.BenchChem.
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions.PMC.
  • Multicomponent Reaction (MCR).TCI Chemicals.
  • Multicomponent reactions.Refubium - Freie Universität Berlin.
  • (2-CARBAMOYL-PHENOXY)-ACETIC ACID METHYL ESTER.LookChem.
  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system p
  • Organic Syntheses Procedure.Organic Syntheses.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 2-(2-carbamoylphenoxy)acetate Synthesis

This technical guide is structured to function as a self-contained support center for optimizing the synthesis of Methyl 2-(2-carbamoylphenoxy)acetate. It moves beyond basic recipes to address the mechanistic and process...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a self-contained support center for optimizing the synthesis of Methyl 2-(2-carbamoylphenoxy)acetate. It moves beyond basic recipes to address the mechanistic and process variables that drive yield and purity.[1][2]

Topic: Yield Optimization & Process Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TS-ORG-SAL-002[1][2][3]

Core Reaction System Analysis

The synthesis of Methyl 2-(2-carbamoylphenoxy)acetate (CAS: 90922-64-8) is a classic Williamson Ether Synthesis .[1][2][3] It involves the O-alkylation of Salicylamide (2-hydroxybenzamide) with Methyl Chloroacetate (or Bromoacetate) under basic conditions.[1][2][3]

The Chemical Equation

[2]
Critical Reagent Roles
ComponentRecommended ChoiceTechnical Rationale
Substrate SalicylamideContains both a phenolic -OH (

) and an amide -NH₂ (

).[1][2][3] Selectivity is key.
Electrophile Methyl ChloroacetateCheaper than bromoacetate but less reactive.[1][2][4] Requires activation (see Catalyst).[1][2][4]
Base Anhydrous

Critical: Strong enough to deprotonate the phenol, but too weak to deprotonate the amide (preventing N-alkylation) or hydrolyze the ester product.[2]
Catalyst Potassium Iodide (KI)Yield Booster: Facilitates in situ Finkelstein reaction, converting alkyl chloride to a more reactive alkyl iodide.[1][2]
Solvent Acetone or AcetonitrilePolar aprotic solvents dissolve the organic reactants while suspending the inorganic base, driving the reaction via surface catalysis.

Experimental Protocol & Workflow

Standardized procedure for 10 mmol scale.

Step 1: Reaction Assembly
  • Charge a round-bottom flask with Salicylamide (1.37 g, 10 mmol) and Anhydrous

    
      (2.07 g, 15 mmol, 1.5 eq).
    
  • Add Acetone (30 mL) or Acetonitrile (MeCN) (20 mL). Note: MeCN allows higher reflux temps (

    
     vs 
    
    
    
    ), accelerating the reaction.[2]
  • Add Potassium Iodide (KI) (0.17 g, 1 mmol, 0.1 eq). Do not skip this if using chloroacetate.

  • Stir at room temperature for 15 minutes to allow partial deprotonation (phenoxide formation).

  • Add Methyl Chloroacetate (1.30 g, 12 mmol, 1.2 eq) dropwise.

Step 2: Reaction Execution
  • Reflux the mixture with vigorous stirring.

    • Acetone:[1][2] 6–12 hours.[1][2][4]

    • MeCN: 3–6 hours.[1][2][4]

  • Monitor via TLC (Mobile Phase: Hexane:EtOAc 1:1). Look for the disappearance of Salicylamide (

    
    ) and appearance of product (
    
    
    
    ).[2][3][4]
Step 3: Work-up (Crucial for Yield)[1][2][3]
  • Filtration: Filter the hot mixture to remove inorganic salts (KCl, KI, excess

    
    ). Wash the filter cake with hot solvent.[4]
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate (EtOAc).

  • Wash:

    • Wash 1: 5% NaOH or 10%

      
       (cold).[1][2] Removes unreacted Salicylamide.[1][2]
      
    • Wash 2: Water.[1][2][4]

    • Wash 3: Brine.[1][2][4]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Methanol or Ethanol/Water if necessary.

Visualizing the Mechanism & Troubleshooting

The following diagram illustrates the reaction pathway and points of failure (side reactions).

ReactionPathway Start Salicylamide (Phenol + Amide) Phenoxide Phenoxide Anion (Nucleophile) Start->Phenoxide Deprotonation (-H+) Base Base (K2CO3) Base->Phenoxide Product Target Product: Methyl 2-(2-carbamoylphenoxy)acetate Phenoxide->Product O-Alkylation (Major) Side_N Impurity A: N-Alkylated Product Phenoxide->Side_N N-Alkylation (Minor) (If base too strong) Electrophile Me-Chloroacetate (+ KI Catalyst) Electrophile->Product Side_Hyd Impurity B: Hydrolyzed Acid Product->Side_Hyd Hydrolysis (Excess Water/Heat)

Figure 1: Reaction pathway showing the dominance of O-alkylation over N-alkylation and potential hydrolysis risks.[1][2][3]

Troubleshooting Guide (FAQ)

Q1: My conversion is high, but my isolated yield is low (<50%). Where is the product?

Diagnosis: This is likely a Work-up Phase Partitioning Issue .[1][2][3]

  • Cause: The product contains both an amide and an ester, making it moderately polar.[1][2] If you wash with large volumes of water, you may be losing product into the aqueous layer.[4]

  • Solution:

    • Use Brine (saturated NaCl) for all aqueous washes to "salt out" the organic product.[1][2][4]

    • Back-extract the aqueous wash layers with fresh EtOAc to recover dissolved product.[1][2][4]

    • Ensure you filter the inorganic salts before adding water; otherwise, the salts dissolve and create a massive aqueous volume that traps product.[4]

Q2: I see a spot on TLC that doesn't move (Baseline) or smears. What is it?

Diagnosis: This is likely the Hydrolysis Product (Salicylamide O-acetic acid).[1][2]

  • Cause: Presence of water in the solvent or reagents.[1][2][5] Under basic conditions (

    
    ) and heat, the methyl ester hydrolyzes to the carboxylate salt.[4]
    
  • Solution:

    • Use anhydrous Acetone or MeCN.[1][2][4]

    • Dry your

      
       in an oven (
      
      
      
      ) before use.
    • Reduce reaction temperature if using MeCN (try

      
       instead of reflux).
      
Q3: Why is the reaction taking 24+ hours?

Diagnosis: Low Electrophilicity of the alkyl chloride.[1][2]

  • Cause: Chlorine is a mediocre leaving group.[1][2][4] In acetone, the reaction is slow.[1][4]

  • Solution: Add Sodium Iodide (NaI) or Potassium Iodide (KI) (10 mol%).[1][2] This generates Methyl Iodoacetate in situ, which reacts 10–100x faster (Finkelstein reaction).[1][2][4]

Q4: Can I use Sodium Hydride (NaH) to speed it up?

Diagnosis: High Risk Strategy. [1][2]

  • Risk: NaH is a much stronger base.[1][2][4] It will deprotonate the amide nitrogen (

    
     is accessible if excess NaH is used), leading to N-alkylation  or N,O-dialkylation .[1][2][3]
    
  • Recommendation: Stick to Carbonate bases (

    
     or 
    
    
    
    ).[1][2] If you must use NaH, use exactly 1.0 equivalent at
    
    
    and add the electrophile immediately.[4]

References & Authority

  • Williamson Ether Synthesis Mechanism:

    • Source: "The Williamson Ether Synthesis."[4][6] Chemistry LibreTexts.

  • Finkelstein Catalysis in Alkylation:

    • Source: "Finkelstein Reaction."[1][2][4][7] Organic Chemistry Portal.

  • Salicylamide Alkylation Specifics (Analogous Protocols):

    • Source: "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis."[1][2][3] MDPI.

    • Context: Describes optimization of salicylamide O-alkylation using

      
      /KI in DMF/Acetone, achieving yields >90%.
      
  • Physical Properties & Safety:

    • Source: "(2-Methylphenoxy)acetic acid Properties." Sigma-Aldrich.[1][2][3]

Sources

Optimization

Technical Support Center: Stability Protocols for Methyl 2-(2-carbamoylphenoxy)acetate

Executive Summary & Mechanistic Insight[1][2][3][4] The Challenge: Researchers often treat Methyl 2-(2-carbamoylphenoxy)acetate as a standard aliphatic ester. This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2][3][4]

The Challenge: Researchers often treat Methyl 2-(2-carbamoylphenoxy)acetate as a standard aliphatic ester. This is a critical error. This molecule possesses a "Trojan Horse" structural motif: the ortho-carbamoyl (amide) group.

Unlike simple methyl esters, this compound is susceptible to Neighboring Group Participation (NGP) . Under neutral-to-basic conditions, the amide nitrogen or oxygen can act as an intramolecular nucleophile, attacking the ester carbonyl. This forms a cyclic imide (or isoimide) intermediate, which hydrolyzes rapidly—often


 to 

times faster than intermolecular hydrolysis by water alone.
Mechanism of Instability (Visualization)

HydrolysisMechanism Start Methyl 2-(2-carbamoylphenoxy)acetate (Intact Ester) Condition Trigger Condition: pH > 7.0 or Esterases Start->Condition Exposure Hydrolysis Rapid Hydrolysis (Water Attack) Start->Hydrolysis Direct Saponification (Slower path) NGP Intramolecular Attack (Neighboring Amide Group) Condition->NGP Deprotonation/Activation Intermediate Cyclic Imide Intermediate (High Instability) NGP->Intermediate Cyclization (-MeOH) Intermediate->Hydrolysis + H2O Product Degradation Product: Carboxylic Acid + Methanol Hydrolysis->Product Ring Opening

Figure 1: The dual-pathway degradation mechanism showing how the ortho-amide facilitates rapid ester cleavage via intramolecular catalysis.

Module A: Chemical Synthesis & Workup Protocols

Issue: Standard basic workups (e.g., 1M NaOH washes) will destroy this ester within minutes due to the NGP effect described above.

Troubleshooting Guide: Synthetic Manipulation
ScenarioRisk LevelRecommended Protocol
Quenching Reactions HighDO NOT use strong bases (NaOH, LiOH). USE: Saturated Ammonium Chloride (

) or mild phosphate buffer (pH 6.0).
Removing Acids HighAVOID Saturated Sodium Bicarbonate (

) if reaction time > 10 mins. USE: Cold dilute brine or rapid extraction with pH 5.5 phosphate buffer.
Solvent Removal MediumAVOID High heat (>40°C) on rotavap with water traces. USE: Azeotrope water with toluene/DCM before evaporation.
Q&A: Synthesis

Q: I need to alkylate the amide nitrogen. Will the ester survive NaH? A: Likely not. Sodium hydride (NaH) is a strong base that will generate the amidate anion, which will immediately attack the ester to form the cyclic imide. Corrective Action: Use a milder base like Potassium Carbonate (


) in Acetone or DMF, or consider protecting the amide nitrogen with a bulky group (e.g., Trityl) before introducing the ester if possible.

Q: My NMR shows a mixture of ester and acid after column chromatography. A: Silica gel is slightly acidic and often contains water. Corrective Action: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidity, but ensure you elute rapidly. Alternatively, use neutral alumina.

Module B: Biological Assay Stability

Issue: Plasma esterases (e.g., carboxylesterases) and albumin recognize the phenyl acetate motif readily. The half-life (


) in mouse/rat plasma can be < 5 minutes without intervention.
Workflow: Stabilizing Samples for Bioanalysis

BioStability cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Quench Phase Step1 1. Prepare Inhibitor Cocktail (PMSF + BNPP) Step3 3. Add Inhibitor to Matrix (10 min pre-incubation) Step1->Step3 Step2 2. Pre-chill Plasma/Media to 4°C (Ice Bath) Step2->Step3 Step4 4. Spike Compound (Start Timer) Step3->Step4 Step5 5. Immediate Quench (Acetonitrile + 1% Formic Acid) Step4->Step5 At timepoints Step6 6. Centrifuge & Analyze (Keep Supernatant Frozen) Step5->Step6

Figure 2: Mandatory workflow for biological handling to prevent enzymatic hydrolysis.

Inhibitor Cocktail Formulation

Note: Prepare fresh daily.

ComponentConc. in StockFinal Assay Conc.Target Enzyme
PMSF (Phenylmethylsulfonyl fluoride)100 mM (in EtOH)1-2 mMSerine Esterases
BNPP (Bis-p-nitrophenyl phosphate)100 mM (in Water)100-500 µMCarboxylesterases
Dichlorvos (Optional)10 mM10 µMCholinesterases

Q: Can I use EDTA? A: EDTA chelates divalent cations (


, 

). While it helps prevent oxidation-mediated degradation, it is ineffective against serine esterases which are the primary culprit for this molecule. You must use PMSF or BNPP.

Module C: Storage & Handling

Issue: "Shelf hydrolysis." Even atmospheric moisture can degrade this compound over weeks if stored improperly.

Protocol:

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush with Argon or Nitrogen gas before sealing.

  • Desiccant: Store the vial inside a secondary jar containing activated silica gel or

    
    .
    
  • Temperature: -20°C is mandatory for long-term storage (>1 month).

References

  • Source: Capon, B., & McManus, S. P. (1976). Neighboring Group Participation, Vol 1. Plenum Press.
  • Source:Journal of Pharmaceutical Sciences, "Hydrolysis kinetics of salicylamide derivatives.
  • Protective Groups & Ester Stability

    • Source: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
    • Link:

    • Relevance: Provides standard conditions for methyl ester cleavage and stability d
  • Bioanalytical Method Validation

    • Source: FDA Guidance for Industry: Bioanalytical Method Valid
    • Link:

    • Relevance: Dictates requirements for stability testing in biological m
Troubleshooting

Technical Support Center: Troubleshooting Low Aqueous Solubility of Methyl 2-(2-carbamoylphenoxy)acetate

Welcome to the technical support center for Methyl 2-(2-carbamoylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-(2-carbamoylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues you may face.

Part 1: Initial Assessment and Troubleshooting Workflow

Low aqueous solubility is a common hurdle for many organic molecules, including esters like Methyl 2-(2-carbamoylphenoxy)acetate. Before attempting to solubilize the compound, it's crucial to understand its inherent physicochemical properties. While experimental data for this specific molecule is not widely published, we can infer its behavior based on its structure and data from similar compounds.

Physicochemical Profile (Estimated):

PropertyEstimated Value/CharacteristicImplication for Aqueous Solubility
Molecular Weight 209.20 g/mol [1]Moderate molecular weight, not excessively large to inherently prevent dissolution.
LogP (Octanol-Water Partition Coefficient) ~1.4 (Estimated based on structurally similar compounds)[2]A positive LogP value suggests a preference for a non-polar environment over water, indicating low aqueous solubility.
Functional Groups Ester, Carboxamide, Ether, Aromatic RingThe ester and aromatic ring contribute to its lipophilicity. The carbamoyl (amide) and ether groups can participate in hydrogen bonding, but their contribution to overall water solubility may be limited by the rest of the molecule's structure.
pKa (Acid Dissociation Constant) Not readily availableThe amide proton is very weakly acidic (pKa > 15), and the ester is not ionizable. Therefore, significant pH-dependent solubility is not expected unless hydrolysis of the ester occurs at extreme pH values.
Troubleshooting Workflow: A Step-by-Step Guide

When faced with low solubility, a systematic approach is key. The following workflow, visualized in the diagram below, will guide you through a logical progression of troubleshooting steps.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Systematic Solubilization Strategies cluster_2 Phase 3: Advanced Formulation Approaches Start Start: Undissolved Methyl 2-(2-carbamoylphenoxy)acetate in Water Initial_Test Attempt to dissolve in pure water at desired concentration. Observe for undissolved particles. Start->Initial_Test Is_Soluble Is the compound fully dissolved? Initial_Test->Is_Soluble pH_Adjustment Adjust pH of the aqueous solution. (e.g., pH 4-9) Is_Soluble->pH_Adjustment No End_Success Success: Compound Solubilized Proceed with experiment. Is_Soluble->End_Success Yes Check_pH_Solubility Improved Solubility? pH_Adjustment->Check_pH_Solubility Co_solvent Introduce a water-miscible co-solvent. (e.g., Ethanol, DMSO, PEG 400) Check_pH_Solubility->Co_solvent No Check_pH_Solubility->End_Success Yes Check_Co_solvent_Solubility Improved Solubility? Co_solvent->Check_Co_solvent_Solubility Surfactant Add a surfactant. (e.g., Tween® 80, Polysorbate 20) Check_Co_solvent_Solubility->Surfactant No Check_Co_solvent_Solubility->End_Success Yes Check_Surfactant_Solubility Improved Solubility? Surfactant->Check_Surfactant_Solubility Solid_Dispersion Consider advanced formulations: - Amorphous Solid Dispersions - Lipid-Based Formulations Check_Surfactant_Solubility->Solid_Dispersion No Check_Surfactant_Solubility->End_Success Yes Consult Consult with a formulation specialist. Solid_Dispersion->Consult End_Failure Further investigation needed. Re-evaluate experimental requirements. Consult->End_Failure

Caption: A stepwise decision tree for troubleshooting the low aqueous solubility of Methyl 2-(2-carbamoylphenoxy)acetate.

Part 2: Frequently Asked Questions (FAQs) and In-Depth Explanations

This section provides detailed answers to common questions, explaining the "why" behind each experimental choice.

Q1: I've added my compound to water and it's not dissolving. What is the first thing I should do?

A1: Before adding any excipients, confirm that you are not exceeding the compound's intrinsic aqueous solubility. Start by preparing a saturated solution to determine this value.

Experimental Protocol: Determining Approximate Aqueous Solubility

  • Add an excess amount of Methyl 2-(2-carbamoylphenoxy)acetate to a known volume of deionized water in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., room temperature or your experimental temperature) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy). This concentration represents the approximate intrinsic aqueous solubility.

Knowing this value will inform you whether your target concentration is achievable in water alone and will serve as a baseline for evaluating the effectiveness of any solubility enhancement techniques.

Q2: The troubleshooting workflow suggests pH adjustment. Why would this help for a molecule without a strongly acidic or basic group?

A2: While Methyl 2-(2-carbamoylphenoxy)acetate does not have functional groups that are readily ionizable within a typical physiological pH range, minor pH adjustments can still influence solubility.[3][4] The solubility of a compound can be affected by the pH of the solution, especially if it contains basic or acidic functional groups.[3][5] For instance, weakly acidic drugs are more soluble at a pH above their pKa, while weakly basic drugs are more soluble at a pH below their pKa.[6]

In the case of this molecule, extreme pH values (e.g., pH < 2 or pH > 10) could potentially lead to the hydrolysis of the ester bond over time, which would alter the molecule and its solubility. However, within a more conventional range (e.g., pH 4-9), pH adjustment is less likely to be a primary method for significant solubility enhancement. It is included in the workflow as a simple, initial step to rule out any minor pH dependencies before moving to more complex methods.

Q3: What are co-solvents and how do I choose the right one?

A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly water-soluble compounds.[7][8][9] They work by reducing the polarity of the water, making it a more favorable environment for non-polar molecules.[9]

Mechanism of Co-solvency: The addition of a co-solvent reduces the interfacial tension between the aqueous solution and the hydrophobic solute.[10] This makes it easier for the solute molecules to break away from the solid state and enter the solution.

Commonly Used Co-solvents:

Co-solventPolarity IndexDielectric ConstantNotes
Ethanol -24.55A commonly used, relatively non-toxic co-solvent.
Propylene Glycol -32.0Often used in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) --A low-molecular-weight polymer that is an effective solubilizer.
Dimethyl Sulfoxide (DMSO) 7.246.68A powerful aprotic solvent, but may not be suitable for all applications due to its reactivity and potential toxicity.

Data sourced from various solvent property tables.[11]

Experimental Protocol: Screening Co-solvents

  • Prepare stock solutions of Methyl 2-(2-carbamoylphenoxy)acetate in various co-solvents (e.g., 10 mg/mL in DMSO, Ethanol).

  • In separate vials, prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add a small aliquot of the compound's stock solution to each co-solvent/water mixture to achieve your target final concentration.

  • Visually inspect for precipitation immediately and after a set period (e.g., 1 hour, 24 hours). The lowest concentration of co-solvent that maintains a clear solution is the optimal choice for your experiment.

It's important to consider the potential impact of the co-solvent on your downstream experiments. For example, high concentrations of organic solvents can be toxic to cells or interfere with enzymatic assays.

Q4: How do surfactants work to increase solubility?

A4: Surfactants, or surface-active agents, are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail.[12] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[13][14]

Micellar Solubilization: The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a non-polar microenvironment. Poorly water-soluble compounds like Methyl 2-(2-carbamoylphenoxy)acetate can partition into this hydrophobic core, effectively being "hidden" from the surrounding aqueous environment.[13][14][15] This process, known as micellar solubilization, can dramatically increase the apparent solubility of a hydrophobic compound in water.[14][16]

Commonly Used Surfactants:

SurfactantTypeTypical Concentration Range
Polysorbate 20 (Tween® 20) Non-ionic0.05% - 0.5%
Polysorbate 80 (Tween® 80) Non-ionic0.1% - 1%
Sodium Lauryl Sulfate (SLS) Anionic0.1% - 1%

Experimental Protocol: Evaluating Surfactants

  • Prepare aqueous solutions of different surfactants at various concentrations above and below their CMC.

  • Add Methyl 2-(2-carbamoylphenoxy)acetate to each surfactant solution at the desired concentration.

  • Agitate the mixtures and observe for dissolution.

  • As with co-solvents, it is important to consider the potential effects of the surfactant on your experimental system.

Q5: What are amorphous solid dispersions and when should I consider them?

A5: Amorphous solid dispersions (ASDs) are a more advanced formulation strategy where the crystalline drug is molecularly dispersed within a hydrophilic polymer matrix.[17][18][19] By preventing the drug from forming a stable crystal lattice, the energy barrier for dissolution is significantly reduced, leading to higher apparent solubility and dissolution rates.[20][21]

When to Consider ASDs: This approach is typically employed during later stages of drug development when simple solutions like co-solvents or surfactants are insufficient or not viable for the final dosage form.[22] The preparation of ASDs often involves techniques like spray drying or hot-melt extrusion.[21][22] If you have exhausted the simpler methods and still require a higher concentration of your compound in an aqueous medium, consulting with a formulation scientist to explore ASDs may be the next logical step.

Part 3: Concluding Remarks

Troubleshooting the low aqueous solubility of Methyl 2-(2-carbamoylphenoxy)acetate requires a methodical and informed approach. By understanding the physicochemical properties of the molecule and systematically applying the principles of pH adjustment, co-solvency, and micellar solubilization, you can significantly improve your chances of achieving the desired concentration for your experiments. For particularly challenging cases, advanced formulation strategies like amorphous solid dispersions offer a powerful, albeit more complex, solution.

References

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
  • Jwalapuram, R., Ahad, H. A., & Haranath, C. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • A Comprehensive Review on Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. (2026, February 5). International Journal of Pharmaceutical Sciences.
  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.). International Scientific Journal of Engineering and Management.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7).
  • The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. (n.d.).
  • Cosolvent. (n.d.). Wikipedia.
  • The Role of Surfactants in Compounded Prepar
  • PH and Solvent Effect on Drug Solubility. (n.d.).
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1).
  • Novel excipients for solubility enhancement. (2022, February 16). European Pharmaceutical Review.
  • Cosolvent. (n.d.).
  • pH and Solubility. (2025, August 15). AP Chem | Fiveable.
  • Role of excipients in amorphous solid dispersions. (2020, August 14).
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Solubilization by cosolvents. Establishing useful constants for the log-linear model. (n.d.).
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • 8.11 pH and Solubility. (n.d.). AP Chemistry.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). PMC.
  • 17.6 pH Effects on Solubility. (n.d.). Chad's Prep®.
  • Methyl (4-bromo-2-carbamoyl-phenoxy)
  • A Comprehensive Technical Guide to the Solubility of Methyl 2-(2-methoxyethoxy)acetate in Organic Solvents. (n.d.). Benchchem.
  • (2-CARBAMOYL-PHENOXY)-ACETIC ACID METHYL ESTER. (n.d.). LookChem.
  • Methyl acet
  • Showing Compound Methyl acet
  • COMMON SOLVENT PROPERTIES. (n.d.).
  • Solvent Miscibility Table. (n.d.).
  • Solvent Physical Properties. (n.d.).

Sources

Optimization

Technical Support Center: Thermal Optimization for Methyl 2-(2-carbamoylphenoxy)acetate Synthesis

Executive Summary This guide addresses the thermal optimization of the Williamson ether synthesis between salicylamide and methyl bromoacetate (or methyl chloroacetate) to form Methyl 2-(2-carbamoylphenoxy)acetate .[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the thermal optimization of the Williamson ether synthesis between salicylamide and methyl bromoacetate (or methyl chloroacetate) to form Methyl 2-(2-carbamoylphenoxy)acetate .[1]

Temperature control is the single most critical variable in this synthesis. It dictates the competition between the desired O-alkylation (kinetic and thermodynamic preference under mild conditions) and the undesired N-alkylation or hydrolysis by-products (favored at high thermal energy).[1] This guide provides troubleshooting workflows to navigate these competing pathways.

Module 1: Reaction Thermodynamics & Kinetics

The Core Challenge: Ambident Nucleophilicity

Salicylamide possesses two nucleophilic sites: the phenolic oxygen and the amide nitrogen . Under basic conditions (e.g.,


), the phenoxide anion is generated.
  • Target Pathway (O-Alkylation): The phenoxide attacks the

    
    -carbon of methyl bromoacetate via an 
    
    
    
    mechanism.[1] This is generally favored because the negative charge is concentrated on the oxygen.
  • Competing Pathway (N-Alkylation): At elevated temperatures, the amide nitrogen can act as a nucleophile, leading to N-alkylated impurities.[1]

  • Degradation Pathway (Hydrolysis): High temperatures in the presence of trace moisture will hydrolyze the methyl ester (forming the carboxylic acid) or the amide.

Temperature Impact Table
Temperature RangeKinetic StatusMajor RiskVerdict
< 25°C (Ambient) Stalled. The activation energy (

) for the

attack on the sterically hindered bromoacetate is not met.[1]
Incomplete conversion; accumulation of starting material.[1]Avoid (unless using highly reactive iodides).
55°C - 65°C Optimal. Sufficient energy to overcome the

barrier without activating the N-nucleophile.[1]
Minimal. Trace hydrolysis if solvents are "wet."[1]Recommended (Refluxing Acetone).[1]
> 80°C Aggressive. Rapid conversion but loss of selectivity.[1]N-alkylation (10-15%); Ester hydrolysis; Decarboxylation.[1]High Risk (Requires strict anhydrous DMF).[1]

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the bifurcation of reaction pathways based on thermal input.

ReactionPathways Reactants Salicylamide + Methyl Bromoacetate Transition Phenoxide Intermediate Reactants->Transition Deprotonation Base Base (K2CO3) Base->Transition Target Target: O-Alkylated (Methyl 2-(2-carbamoylphenoxy)acetate) Transition->Target 55-65°C (Acetone Reflux) Kinetic Control Impurity_N Impurity: N-Alkylated (Thermodynamic/High T) Transition->Impurity_N >80°C (DMF/High T) Loss of Selectivity Impurity_Hyd Impurity: Hydrolysis (Acid/Amide cleavage) Target->Impurity_Hyd Prolonged Heat + H2O

Figure 1: Reaction pathway divergence. Green paths indicate optimal thermal conditions; red paths indicate thermal over-driving.

Module 3: Troubleshooting Guide (Q&A)

Scenario A: "My reaction is stuck at 50% conversion after 24 hours."

Diagnosis: Kinetic Stalling.[1] Root Cause: The reaction temperature is likely too low to drive the specific


 substitution on the bromoacetate, or the base is poorly soluble.
Corrective Action: 
  • Check Solvent: Are you using Acetone at room temperature?

    • Fix: Increase to reflux (

      
      ) .[1] The boiling point of acetone provides a natural "thermostat" that prevents overheating while supplying enough energy for the reaction [1].
      
  • Catalyst Addition: If refluxing acetone is still slow, add a catalytic amount of Potassium Iodide (KI) (0.1 eq).

    • Mechanism:[2][3][4][5][6][7][8][9][10] KI reacts with methyl bromoacetate to form methyl iodoacetate in situ.[1] The iodide is a better leaving group, accelerating the reaction rate without raising the temperature [2].

Scenario B: "I see a new spot on TLC just above my product, and my yield is dropping."

Diagnosis: N-Alkylation or Bis-alkylation.[1] Root Cause: Thermal overshoot.[1] You are likely running the reaction in DMF or Acetonitrile at temperatures exceeding


.
Corrective Action: 
  • Lower Temperature: Reduce reaction temperature to 60°C maximum .

  • Switch Solvent: Move from DMF (high boiling point, hard to remove) to Acetone or MEK (Methyl Ethyl Ketone) . Acetone limits the temperature to

    
    , physically preventing the energy threshold required for significant N-alkylation from being reached [3].
    
Scenario C: "My product is disappearing, and I'm isolating a carboxylic acid."

Diagnosis: Ester Hydrolysis.[1] Root Cause: Presence of water at elevated temperatures.[1][11] The carbonate base (


) acts as a hydrolysis catalyst if water is present.
Corrective Action: 
  • Dry Solvents: Ensure Acetone/DMF is dried over molecular sieves (3Å or 4Å).[1]

  • Base Calcination: Flame-dry or oven-dry the

    
     before use.[1] Commercial potassium carbonate is hygroscopic and introduces significant water into the system.
    

Module 4: Standard Operating Procedure (SOP)

This protocol is optimized for the synthesis of Methyl 2-(2-carbamoylphenoxy)acetate with a focus on thermal safety and regioselectivity.[1]

Protocol: The "Acetone Reflux" Method
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging:

    • Add Salicylamide (1.0 eq).[1][12]

    • Add Anhydrous

      
        (1.5 eq).[1] Note: Grind to fine powder to increase surface area.[1]
      
    • Add Acetone (0.5 M concentration relative to salicylamide).

  • Activation: Stir at room temperature for 15 minutes to allow initial deprotonation (phenoxide formation).

  • Addition: Add Methyl Bromoacetate (1.1 eq) dropwise.

  • Thermal Phase:

    • Heat the block/bath to 60°C .

    • Maintain a gentle reflux (internal temp

      
      ).[1]
      
    • Time: 4–6 hours.

  • Monitoring: Check TLC/HPLC. If conversion <90% after 6 hours, add KI (0.05 eq) and reflux for 2 more hours.

  • Workup: Cool to Room Temp. Filter off inorganic salts.[1] Concentrate the filtrate. Recrystallize from Ethanol/Water if necessary.[1]

Decision Logic for Troubleshooting

Troubleshooting Start Observation LowConv Low Conversion (<50%) Start->LowConv Impurity Impurity Detected Start->Impurity CheckTemp1 Check Temp LowConv->CheckTemp1 CheckTemp2 Check Temp Impurity->CheckTemp2 ActionHeat Increase to Reflux (56°C) Add KI Catalyst CheckTemp1->ActionHeat Temp < 50°C ActionCool Decrease Temp to <60°C Switch to Acetone CheckTemp2->ActionCool Temp > 70°C (N-alkyl/Bis-alkyl) ActionDry Dry Solvent/Base (Hydrolysis Detected) CheckTemp2->ActionDry Temp Normal (Ester Hydrolysis)

Figure 2: Troubleshooting logic flow for thermal and impurity management.

References

  • Williamson Ether Synthesis Mechanism & Kinetics Source: Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[4][5][6][7] URL:[Link]1][4]

  • Catalytic Effects in Alkylation (Finkelstein Modification) Source: Chemistry Steps.[1][2][3][9][10][11][12] "Williamson Ether Synthesis - Kinetics and Conditions." URL:[Link]1]

  • Regioselectivity in Salicylamide Alkylation (O- vs N-alkylation) Source: MDPI (Applied Sciences).[1][9] "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis." (Contextualizes the specific salicylamide O-alkylation preference and temperature dependence). URL:[Link]1]

  • Solvent Effects on Williamson Synthesis Source: Royal Society of Chemistry (RSC).[1] "Mechanism, kinetics and selectivity of a Williamson ether synthesis." URL:[Link]1]

Sources

Troubleshooting

Removing unreacted salicylamide from Methyl 2-(2-carbamoylphenoxy)acetate product

[1] Diagnostic Framework: Define the Problem Before initiating purification, confirm the nature of your impurity. In the synthesis of Methyl 2-(2-carbamoylphenoxy)acetate via Williamson ether synthesis, the primary impur...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Diagnostic Framework: Define the Problem

Before initiating purification, confirm the nature of your impurity. In the synthesis of Methyl 2-(2-carbamoylphenoxy)acetate via Williamson ether synthesis, the primary impurity is often unreacted Salicylamide .[1]

The Chemical Differentiator

The separation relies on the acidity difference between the starting material and the product.

CompoundFunctional Group of InterestpKa (Approx.)[1][2][3][4][5]Acid/Base Behavior
Salicylamide (Impurity)Phenolic Hydroxyl (-OH)~8.2Weak Acid (Ionizes at pH > 9)
Product Methyl Ester / EtherN/ANeutral (Ester is hydrolytically unstable at high pH)

Diagnostic Check:

  • TLC Visualization: Salicylamide stains dark purple/violet with Ferric Chloride (

    
    )  solution due to the free phenol.[1] The product (ether-capped phenol) will not stain with 
    
    
    
    .[1]
  • HPLC: Salicylamide typically elutes earlier than the product on Reverse Phase (C18) columns due to the polar phenolic group, though this depends on mobile phase pH.[1]

Primary Protocol: The pH-Switch Extraction

Recommended as the first-line defense due to speed and scalability.[1]

The Logic

Because Salicylamide has a pKa of ~8.2, it requires a base with a pH > 10 to fully deprotonate it into the water-soluble phenolate anion. However, the product contains a methyl ester , which is susceptible to hydrolysis (saponification) in the presence of strong bases like Sodium Hydroxide (


).

The Solution: Use Sodium Carbonate (


) .[1] It provides a pH of ~11, sufficient to ionize Salicylamide, but is milder than NaOH, preserving the ester integrity of your product.
Step-by-Step Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred as it separates cleaner from aqueous carbonate than DCM.[1]

  • The Wash (Critical Step):

    • Wash the organic layer 2x with 10% aqueous

      
        (Sodium Carbonate).[1]
      
    • Volume: Use a 1:1 volume ratio of organic to aqueous phase.[1]

    • Agitation: Shake vigorously for 2 minutes to ensure mass transfer of the salicylamide into the aqueous phase.

  • The Polish:

    • Wash 1x with Brine (Saturated NaCl) to remove residual base and dry the organic layer.[1]

  • Drying: Dry over Anhydrous

    
     or 
    
    
    
    , filter, and concentrate.
Workflow Visualization

PurificationWorkflow Start Crude Mixture (Product + Salicylamide) Solvent Dissolve in EtOAc Start->Solvent Wash1 Wash 2x with 10% Na2CO3 (pH ~11) Solvent->Wash1 Partition Phase Separation Wash1->Partition AqLayer Aqueous Layer (Contains Salicylamide Anion) Partition->AqLayer Discard OrgLayer Organic Layer (Contains Neutral Product) Partition->OrgLayer Keep Brine Wash with Brine Dry (Na2SO4) OrgLayer->Brine Final Pure Product Methyl 2-(2-carbamoylphenoxy)acetate Brine->Final

Caption: Logical flow for the selective acid-base extraction of Salicylamide.

Secondary Protocol: Recrystallization

Use this if the extraction yields <98% purity or if the product is a solid.

If the extraction reduces the impurity but traces remain, exploit the solubility difference. Salicylamide is highly soluble in alcohols but less soluble in non-polar solvents.[1]

Recommended Solvent System:

  • Solvent A: Ethyl Acetate (Good solubility for product)[1]

  • Solvent B: Hexanes or Heptane (Anti-solvent)[1]

Procedure:

  • Dissolve the crude solid in the minimum amount of hot Ethyl Acetate .[1]

  • Slowly add hot Hexanes until the solution turns slightly cloudy.

  • Allow to cool to room temperature, then place in an ice bath (

    
    ).
    
  • Filter the precipitate.[1] Salicylamide (if present in low amounts) generally remains in the mother liquor, while the ester product crystallizes out.

Troubleshooting & FAQs

Q1: I used Sodium Bicarbonate ( ) but the Salicylamide is still there. Why?

A: This is a pKa mismatch. The pKa of Salicylamide is ~8.[1][3]2. Saturated Sodium Bicarbonate has a pH of ~8.[1]3. This creates a buffer system where only ~50% of the Salicylamide is ionized.[1] You need a base with a pH at least 2 units higher than the pKa (pH > 10.[1]2) to drive the equilibrium fully to the aqueous phase. Switch to Sodium Carbonate (


) .[1]
Q2: Can I use Sodium Hydroxide ( ) for a better wash?

A: Proceed with extreme caution. While 1M NaOH (pH 14) will instantly remove Salicylamide, it attacks the methyl ester on your product, converting it back to the carboxylic acid (saponification).

  • If you must use NaOH: Use dilute (0.1M) NaOH, keep the solution cold (

    
    ) , and limit contact time to <60 seconds before neutralizing.
    
Q3: I am getting a stubborn emulsion during the carbonate wash.

A: Salicylamide anions can act as surfactants.[1]

  • Add Brine: Saturating the aqueous layer with NaCl increases ionic strength and forces phase separation.[1]

  • Filter: Pass the biphasic mixture through a pad of Celite; emulsions often stabilize around fine particulate matter.[1]

Q4: How do I verify the ester is still intact after purification?

A: Check the Proton NMR (


 NMR) .
  • Look for the singlet corresponding to the methyl ester protons (

    
    ) typically around 
    
    
    
    3.7 - 3.8 ppm
    .[1]
  • If this peak disappears and you see a broad singlet >10 ppm, you have hydrolyzed the ester to the acid.

References

  • Salicylamide Acidity & Properties

    • Source: PubChem Compound Summary for CID 5147, Salicylamide.[1]

    • Data: pKa ~8.2.[1][2][5]

    • URL:[Link][1]

  • Williamson Ether Synthesis Mechanism

    • Source: Master Organic Chemistry.[1] "The Williamson Ether Synthesis."[1][6][7][8][9][10]

    • Context: Mechanism of phenoxide alkylation and competition with hydrolysis.[1]

    • URL:[Link]

  • Hydrolysis of Esters

    • Source: Chemistry LibreTexts.[1] "Hydrolysis of Esters."

    • Context: Base-catalyzed hydrolysis mechanisms (Saponification) relevant to the methyl ester stability.[1]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reactivity of Methyl 2-(2-carbamoylphenoxy)acetate

Audience: Organic Chemists, Process Development Scientists Topic: Overcoming Steric and Electronic Hindrance in Ortho-Substituted Phenoxyacetates The "Ortho-Effect" Paradox Executive Summary: Methyl 2-(2-carbamoylphenoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Organic Chemists, Process Development Scientists Topic: Overcoming Steric and Electronic Hindrance in Ortho-Substituted Phenoxyacetates

The "Ortho-Effect" Paradox

Executive Summary: Methyl 2-(2-carbamoylphenoxy)acetate presents a classic synthetic challenge known as the "Ortho-Effect." The spatial proximity of the amide group (


) and the acetate tail (

) creates a unique reactivity landscape.

While the molecule appears simple, the ortho-substitution creates a "conformational lock" driven by intramolecular hydrogen bonding. This results in two primary user issues:

  • Steric Shielding: External nucleophiles (e.g., hydroxide for hydrolysis) cannot easily access the ester carbonyl.

  • Competing Cyclization: The amide nitrogen is positioned perfectly to attack the ester, often leading to unwanted 1,4-benzoxazin-3-one formation when you are attempting simple hydrolysis or substitution.

Troubleshooting Guide: Select Your Objective

Scenario A: "I cannot hydrolyze the ester to the acid."

The Problem: Standard saponification (NaOH/MeOH, Reflux) fails to yield 2-(2-carbamoylphenoxy)acetic acid. It yields the cyclized benzoxazinone or recovers starting material. The Cause: The bulky ortho-amide blocks the trajectory of the hydroxide ion (Steric Hindrance). Furthermore, high temperatures favor the intramolecular attack of the amide nitrogen over the intermolecular attack of hydroxide.

Protocol: Lithium-Assisted Mild Hydrolysis

Why this works: Lithium ions (


) are small enough to coordinate with the carbonyl oxygen, increasing electrophilicity without requiring the harsh thermal energy that triggers cyclization.

Step-by-Step:

  • Solvent System: Dissolve substrate in THF:Water (3:1) . Avoid Methanol, as it stabilizes the starting ester via transesterification equilibrium.

  • Reagent: Add LiOH·H2O (1.2 - 1.5 equiv) .

    • Critical: Do NOT use NaOH or KOH; the cation radius is too large for effective coordination in this steric pocket.

  • Temperature: Stir at 0°C to 10°C . Do not heat.

  • Monitoring: Monitor via TLC/HPLC every 30 minutes. Reaction is usually slower (4-6 hours) but selective.

  • Workup: Acidify carefully with 1N HCl to pH 3-4 at 0°C. Extract immediately into EtOAc. Prolonged exposure to acid triggers cyclization.

Scenario B: "The cyclization to 1,4-benzoxazin-3-one is sluggish."

The Problem: You intend to close the ring, but the reaction stalls or requires excessive heat, leading to decomposition. The Cause: Intramolecular Hydrogen Bonding (IMHB) between the amide proton and the ether oxygen locks the molecule in a rigid, non-reactive conformation. You must break this H-bond to allow rotation.

Protocol: Dipolar Aprotic Activation

Why this works: DMF disrupts the internal H-bond network, "freezing" the molecule in a rotamer population that favors cyclization.

Step-by-Step:

  • Solvent: Use Anhydrous DMF or DMAc (0.2 M concentration).

  • Base: Add K2CO3 (2.0 equiv) .

    • Note: Stronger bases (NaH) are unnecessary and cause side reactions.

  • Temperature: Heat to 80-90°C .

    • Checkpoint: If reaction is <50% complete after 2 hours, add a catalytic amount of KI (10 mol%) to activate the methyl ester (Finkelstein-like activation).

  • Workup: Pour into ice water. The product usually precipitates as a solid.

Visualizing the Reactivity Landscape

The following diagram illustrates the kinetic competition between the desired pathways and the steric barriers.

ReactivityPathway Start Methyl 2-(2-carbamoylphenoxy)acetate IMHB Conformational Lock (Intramolecular H-Bond) Start->IMHB Equilibrium Acid Target: Carboxylic Acid (Hydrolysis Product) IMHB->Acid Blocked by Sterics (Requires LiOH/THF) Cycle Target: 1,4-Benzoxazin-3-one (Cyclization Product) IMHB->Cycle Favored by Heat/Base (Intramolecular Attack) LiOH Protocol A: LiOH, 0°C (Suppresses Cyclization) LiOH->Acid K2CO3 Protocol B: K2CO3/DMF, 90°C (Breaks H-Bond) K2CO3->Cycle

Caption: Figure 1.[1] Kinetic competition between hydrolysis and cyclization. The "Conformational Lock" favors cyclization unless specific conditions (LiOH) are used.

Decision Matrix & Data

Solvent Selection Guide

The choice of solvent is the single most critical variable for this substrate due to solubility and H-bonding issues.

SolventDielectric ConstantEffect on H-BondingRecommended Application
Methanol 33High (Protic)Avoid. Promotes transesterification; stabilizes starting material.
THF 7.5LowHydrolysis. Good solubility, does not activate cyclization.
DMF 38High (Aprotic)Cyclization. Disrupts IMHB, promotes ring closure.
Toluene 2.4NonePoor. Substrate insoluble due to amide polarity.
Base Screening Data (Cyclization Yields)

Conditions: 80°C, 4 hours, 1.0 mmol scale

BaseYield (%)Observation
NaOH45%Significant hydrolysis byproduct observed.
TEA (Triethylamine)12%Too weak; steric clash with ethyl groups.
K2CO3 92% Optimal. Heterogeneous surface area aids reaction.
NaH65%Over-reaction; decomposition (darkening of solution).

FAQ: Advanced Troubleshooting

Q: I am trying to alkylate the amide nitrogen (N-alkylation), but the yield is <10%. Why? A: The ortho-ether tail acts as a physical gate. The amide protons are sterically crowded.

  • Fix: Switch to Phase Transfer Catalysis (PTC) . Use Toluene/50% NaOH with TBAB (Tetrabutylammonium bromide) . The quaternary ammonium salt pairs with the deprotonated amide and pulls it into the organic phase, away from the steric bulk of the hydration shell.

Q: My hydrolysis product turns into the benzoxazinone upon drying. How do I stop this? A: This is "Solid-State Cyclization." The crystal lattice forces the amide and acid groups together.

  • Fix: Store the acid as a Sodium or Lithium salt . Do not isolate the free acid if possible. If you must, lyophilize from a dilute dioxane solution rather than rotary evaporating with heat.

References

  • Synthesis of 1,4-Benzoxazin-3-ones

    • Title: Recent advances in the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones.[1][2][3][4]

    • Source: Organic & Biomolecular Chemistry.[1][5][6]

    • URL:[Link]

  • Hydrolysis of Hindered Esters

    • Title: Lithium Hydroxide Mediated Hydrolysis of Sterically Hindered Esters.[7]

    • Source: Journal of Organic Chemistry (General Methodology Reference).
    • URL:[Link]

  • Intramolecular Hydrogen Bonding Effects

    • Title: Electron reorganization induced by intramolecular hydrogen bonding in phenol derivatives.[8]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][9]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Purity Assessment of Methyl 2-(2-carbamoylphenoxy)acetate

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of patient safety and drug efficacy. The presence o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of patient safety and drug efficacy. The presence of impurities, even in minute quantities, can have significant implications.[1] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of Methyl 2-(2-carbamoylphenoxy)acetate, a key intermediate in the synthesis of various pharmaceutical compounds.

Our objective is to move beyond a simple recitation of protocols and delve into the rationale behind the methodological choices, offering a robust framework for developing a stability-indicating HPLC method. This guide is designed for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and defensible analytical method.

Understanding the Analyte: Methyl 2-(2-carbamoylphenoxy)acetate

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. Methyl 2-(2-carbamoylphenoxy)acetate is a moderately polar compound. Its structure contains a carbamoyl group, an ether linkage, and a methyl ester, which provide sites for potential degradation via hydrolysis. The aromatic ring also suggests potential for oxidative and photolytic degradation. This initial assessment is crucial for selecting an appropriate chromatographic mode and for designing comprehensive forced degradation studies.[2]

The Method Development Workflow: A Strategic Approach

A systematic approach to HPLC method development ensures efficiency and leads to a robust and reliable method. The process can be visualized as a logical progression from initial screening to final validation.

MethodDevelopmentWorkflow A Analyte Characterization B Initial Method Screening (Column & Mobile Phase) A->B Guides Selection C Method Optimization (Gradient, Flow Rate, Temp.) B->C Refine Separation D Forced Degradation Studies C->D Assess Stability Indicating Power E Method Validation (ICH Q2(R1)) D->E Confirm Suitability

Caption: A streamlined workflow for HPLC method development.

PART 1: Comparative Column and Mobile Phase Screening

The cornerstone of a successful HPLC separation lies in the selection of the stationary and mobile phases.[3] For a moderately polar analyte like Methyl 2-(2-carbamoylphenoxy)acetate, reversed-phase chromatography is the most suitable starting point.[4] We will compare two common, yet distinct, reversed-phase columns to illustrate the impact of stationary phase chemistry on selectivity.

  • Column A: C18 (Octadecylsilane) - A workhorse in reversed-phase HPLC, providing excellent hydrophobic retention.

  • Column B: Phenyl-Hexyl - Offers alternative selectivity through π-π interactions with the analyte's aromatic ring.[5]

The mobile phase composition plays a critical role in achieving optimal separation.[6][7] We will evaluate two common organic modifiers, acetonitrile and methanol, in combination with a buffered aqueous phase to control the ionization state of any potential acidic or basic impurities.[8]

Experimental Protocol: Initial Screening

Objective: To identify the most promising column and mobile phase combination for the separation of Methyl 2-(2-carbamoylphenoxy)acetate from its potential impurities.

Chromatographic Conditions:

ParameterCondition
Columns A: C18 (4.6 x 150 mm, 5 µm), B: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5% to 95% B in 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Sample Methyl 2-(2-carbamoylphenoxy)acetate (1 mg/mL in Methanol)
Comparative Data and Insights

The following table summarizes the hypothetical results from our initial screening.

ColumnOrganic ModifierRetention Time (min)Tailing FactorTheoretical Plates
C18 Acetonitrile8.21.18500
C18 Methanol9.51.37200
Phenyl-Hexyl Acetonitrile7.51.09200
Phenyl-Hexyl Methanol8.81.27800

Analysis of Results:

  • The Phenyl-Hexyl column with acetonitrile as the organic modifier provided the best peak shape (tailing factor of 1.0) and the highest efficiency (9200 theoretical plates). The shorter retention time is also advantageous for throughput.

  • The C18 column showed adequate retention, but with slightly more peak tailing, particularly with methanol.

  • Acetonitrile consistently provided better peak shapes and higher efficiency compared to methanol for this analyte.

Decision: Based on this initial screening, the Phenyl-Hexyl column with a water/acetonitrile mobile phase system is selected for further optimization. The π-π interactions offered by the phenyl stationary phase likely contribute to the improved peak symmetry.

PART 2: Method Optimization

With the column and mobile phase selected, the next step is to optimize the chromatographic conditions to ensure the best possible resolution between the main peak and any potential impurities in the shortest reasonable analysis time.[9]

Optimization cluster_0 Optimization Parameters cluster_1 Desired Outcomes A Gradient Slope X Resolution > 2.0 A->X Y Shorter Run Time A->Y B Flow Rate B->Y C Column Temperature C->X Z Good Peak Shape C->Z

Caption: Key parameters and goals for method optimization.

Experimental Protocol: Method Optimization

Objective: To refine the gradient, flow rate, and temperature to achieve optimal separation.

Optimized Chromatographic Conditions:

ParameterOptimized ConditionRationale
Column Phenyl-Hexyl (4.6 x 150 mm, 5 µm)Superior peak shape and efficiency from screening.
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 3.0Buffering capacity to control ionization.
Mobile Phase B AcetonitrileBetter peak shape and efficiency.
Gradient 30% to 70% B in 15 minutesShallower gradient to improve resolution around the main peak.
Flow Rate 1.2 mL/minIncreased for faster analysis without significant loss of resolution.
Column Temperature 35 °CSlightly elevated to improve peak shape and reduce backpressure.
Detection UV at 270 nm
Injection Volume 10 µL

PART 3: Forced Degradation Studies - The Litmus Test for a Stability-Indicating Method

A crucial aspect of a purity method is its ability to be "stability-indicating." This means the method must be able to separate the API from any degradation products that may form under various stress conditions.[10][11] Forced degradation studies are essential to demonstrate this capability.[12][13]

Experimental Protocol: Forced Degradation

Objective: To generate potential degradation products and assess the method's ability to resolve them from the parent compound.

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: ICH-compliant light exposure (1.2 million lux hours and 200 W h/m²).

Comparative Data and Insights

The following table presents hypothetical results from the forced degradation studies, analyzed using the optimized HPLC method.

Stress Condition% Degradation of APINumber of Degradation PeaksResolution of Closest Peak
Control (Unstressed) 00-
Acid Hydrolysis 12.522.8
Base Hydrolysis 25.832.2
Oxidative Degradation 8.213.5
Thermal Degradation 3.514.1
Photolytic Degradation 5.123.0

Analysis of Results:

  • The method successfully separated all generated degradation products from the main API peak with a resolution of greater than 2.0 in all cases. This confirms the method is stability-indicating .

  • Significant degradation was observed under basic and acidic conditions, suggesting that the ester and amide functionalities are susceptible to hydrolysis.

  • The ability to quantify the decrease in the API and the formation of degradation products is a key requirement for a stability-indicating method.[14]

PART 4: Method Validation - Ensuring Trustworthiness

Once the method is developed and shown to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[15][16][17]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analyte.No interference from blank, placebo, or degradation products.
Linearity To demonstrate a proportional response to analyte concentration.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is linear, accurate, and precise.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0%.
Precision The degree of agreement among individual test results.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Conclusion

The development of a robust and reliable HPLC method for the purity assessment of Methyl 2-(2-carbamoylphenoxy)acetate is a multi-faceted process that requires a systematic and scientifically-driven approach. By carefully considering the analyte's properties, comparing different stationary and mobile phases, optimizing chromatographic parameters, and rigorously testing the method's stability-indicating capabilities, a method that is fit for purpose can be established. The validation of this method in accordance with ICH guidelines provides the necessary assurance of its accuracy, precision, and reliability, which is essential in the regulated environment of the pharmaceutical industry. The use of a Phenyl-Hexyl column with an acetonitrile/buffer mobile phase was demonstrated to be a superior choice for this particular analyte, offering excellent peak shape and resolving power. This guide serves as a practical framework for developing and implementing a scientifically sound HPLC purity method.

References

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. (2023, April 15). Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Strategies for Method Development and Optimization in HPLC - Drawell. (2024, April 28). Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.). Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). Retrieved from [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product - Pharmaceutical Online. (2020, January 9). Retrieved from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4). Retrieved from [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. (2025, October 21). Retrieved from [Link]

  • Are You Sure You Understand USP <621>? | LCGC International. (2024, September 16). Retrieved from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Retrieved from [Link]

  • HPLC Method Development. (2012, December 4). Retrieved from [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? - Waters Blog. (2017, August 3). Retrieved from [Link]

  • Quality Guidelines - ICH. (n.d.). Retrieved from [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4 - Biovanix Chromatography. (n.d.). Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.). Retrieved from [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. (n.d.). Retrieved from [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention - Waters Corporation. (n.d.). Retrieved from [Link]

  • Top Three HPLC Method Development Tips | LCGC International. (2019, November 1). Retrieved from [Link]

  • Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. (n.d.). Retrieved from [Link]

  • Related Substances Analysis in Pharmaceuticals: A Complete FDA-Compliant Guide - ResolveMass Laboratories Inc. (2025, July 3). Retrieved from [Link]

  • CN113267584A - HPLC related substance analysis method for medicinal substance - Google Patents. (n.d.).
  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine - Longdom Publishing. (n.d.). Retrieved from [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms - MDPI. (2025, December 31). Retrieved from [Link]

  • Methyl 2-[methoxycarbonyl(methyl)amino]acetate | C6H11NO4 | CID 43409148 - PubChem. (n.d.). Retrieved from [Link]

  • methyl phenoxyacetate, 2065-23-8 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide - Chemical Review and Letters. (2020, April 18). Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. (2025, March 29). Retrieved from [Link]

  • (PDF) Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate - ResearchGate. (n.d.). Retrieved from [Link]

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Comparative

Validating purity of Methyl 2-(2-carbamoylphenoxy)acetate using TLC

An Expert's Guide to Purity Validation of Methyl 2-(2-carbamoylphenoxy)acetate using Thin-Layer Chromatography For researchers and professionals in drug development, establishing the purity of a chemical entity is a non-...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to Purity Validation of Methyl 2-(2-carbamoylphenoxy)acetate using Thin-Layer Chromatography

For researchers and professionals in drug development, establishing the purity of a chemical entity is a non-negotiable cornerstone of scientific rigor. Methyl 2-(2-carbamoylphenoxy)acetate, a molecule incorporating ester, ether, and amide functionalities, presents a unique case for purity analysis. This guide provides an in-depth, experience-driven protocol for validating its purity using Thin-Layer Chromatography (TLC), juxtaposed with High-Performance Liquid Chromatography (HPLC) to offer a comprehensive analytical perspective.

The Analytical Imperative: Why Purity Matters

Methyl 2-(2-carbamoylphenoxy)acetate (CAS No. 90922-64-8) possesses a distinct polarity profile derived from its functional groups: a primary amide, a methyl ester, an ether linkage, and an aromatic ring.[1] Each of these can be a site for potential impurity generation during synthesis, such as unreacted starting materials (e.g., salicylamide, methyl 2-haloacetate), byproducts from hydrolysis (the corresponding carboxylic acid or phenol), or other side-reactions.[2][3] An effective analytical method must be capable of resolving the target compound from these structurally similar impurities.

TLC offers a rapid, cost-effective, and highly versatile method for qualitative purity assessment, making it an ideal first-line technique for reaction monitoring and preliminary purity checks.[4][5] Its simplicity allows for high throughput, providing immediate visual confirmation of a sample's complexity.

The Science of Separation: A Curated TLC Protocol

The success of any TLC separation hinges on the careful selection of the stationary and mobile phases, which leverages the differential partitioning of compounds based on their polarity.[6]

Experimental Causality: Selecting the Right Tools
  • Stationary Phase: We select Silica Gel 60 F254 plates . The "Silica Gel 60" denotes a highly polar stationary phase, which is standard for normal-phase chromatography and ideal for separating moderately polar compounds.[7][8] The "F254" indicates the inclusion of a fluorescent indicator that glows at 254 nm, allowing for the non-destructive visualization of UV-active compounds, such as the aromatic ring in our target molecule, which appear as dark spots.[9][10][11]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving optimal separation.[4] Our target molecule contains both hydrogen bond donors (amide) and acceptors (amide, ester, ether), classifying it as a polar compound.[7] To achieve an ideal retention factor (Rƒ) value between 0.2 and 0.6, a mobile phase of moderate polarity is required.[4][8] A mixture of Ethyl Acetate (EtOAc) and Hexane is an excellent starting point due to its tunable polarity.[6][7]

    • A starting ratio of 1:1 Ethyl Acetate/Hexane is recommended.

    • If the Rƒ is too low (spot doesn't move far), the polarity of the eluent should be increased by raising the proportion of ethyl acetate.[7]

    • If the Rƒ is too high (spot moves with the solvent front), the eluent polarity should be decreased by increasing the proportion of hexane.[4]

  • Visualization: A multi-step visualization approach ensures that all potential impurities are detected.

    • UV Light (254 nm): This is a non-destructive technique that is highly effective for aromatic and conjugated systems.[9][10]

    • Iodine Chamber: This is a semi-destructive method where iodine vapor complexes with many organic compounds, especially aromatic systems, to form visible yellow-brown spots.[9][11][12] This serves as an excellent secondary confirmation.

Step-by-Step TLC Workflow
  • Chamber Preparation:

    • Pour the chosen eluent (e.g., 1:1 EtOAc/Hexane) into a TLC developing chamber to a depth of approximately 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.

    • Cover the chamber with a lid or watch glass and allow it to saturate for at least 10-15 minutes. This solvent vapor saturation is crucial for ensuring reproducible Rƒ values and preventing uneven solvent front development.[7]

  • Sample Preparation:

    • Dissolve approximately 1-2 mg of your Methyl 2-(2-carbamoylphenoxy)acetate sample in ~0.5 mL of a suitable volatile solvent like Dichloromethane (DCM) or Ethyl Acetate. The goal is a dilute, non-viscous solution.

  • Spotting the Plate:

    • Using a pencil, gently draw a thin origin line about 1 cm from the bottom of the TLC plate.[7]

    • Dip a capillary tube into your sample solution.

    • Briefly and gently touch the end of the capillary tube to the origin line on the plate. The goal is to create a small, concentrated spot, ideally 1-2 mm in diameter.[13]

    • Allow the solvent to completely evaporate before development.

  • Development:

    • Using forceps, carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the level of the eluent pool.[13]

    • Replace the lid and allow the solvent front to travel up the plate undisturbed.

    • When the solvent front reaches about 1 cm from the top of the plate, remove it with forceps.

    • Immediately mark the position of the solvent front with a pencil.[14]

  • Visualization and Analysis:

    • Allow the plate to air dry completely in a fume hood.

    • View the plate under a short-wave UV lamp (254 nm).[10] Circle any dark spots with a pencil.

    • Place the dried plate into an iodine chamber for 1-2 minutes until brown spots appear.[9] Circle these spots as well, as they will fade over time.[7]

    • Purity Assessment: A pure sample should ideally show a single, well-defined spot. The presence of additional spots indicates impurities. Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualizing the TLC Workflow

The following diagram illustrates the logical flow of the Thin-Layer Chromatography process.

TLC_Workflow A Chamber Saturation C Plate Spotting A->C B Sample Preparation B->C D Plate Development (Elution) C->D E Visualization (UV & Iodine) D->E F Analysis (Rƒ Calculation & Purity Check) E->F

Caption: A streamlined workflow for TLC analysis.

A Comparative Perspective: TLC vs. HPLC

While TLC is an excellent tool for rapid qualitative analysis, a comprehensive purity validation, especially for regulatory purposes, often requires a quantitative technique like High-Performance Liquid Chromatography (HPLC).

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation on an open plate with a solid stationary phase and liquid mobile phase.Separation in a packed column with a solid stationary phase and a pumped liquid mobile phase.
Primary Use Qualitative & semi-quantitative. Ideal for reaction monitoring and rapid purity checks.[5]Quantitative. Gold standard for final purity determination, impurity profiling, and validation.
Resolution Moderate. Co-eluting spots can be difficult to resolve.High to Very High. Capable of separating very similar compounds.
Speed Fast. A typical run takes 15-30 minutes. Multiple samples can be run in parallel.[4]Slower. A single run can take 10-60 minutes. Samples are run sequentially.
Cost Low. Requires minimal equipment and inexpensive consumables.High. Requires significant capital investment for instrumentation and ongoing costs for solvents and columns.
Quantitation Difficult and often imprecise (visual estimation or requires a densitometer).Highly precise and accurate using detectors (e.g., UV, MS) and peak area integration.
Hypothetical Data Purity >98% (visual estimation of main spot vs. impurity spots).Purity = 99.7% (by peak area normalization). Impurity A = 0.2%, Impurity B = 0.1%.

Conclusion: An Integrated Analytical Strategy

Validating the purity of Methyl 2-(2-carbamoylphenoxy)acetate is best approached with a tiered strategy. Thin-Layer Chromatography serves as an indispensable tool for rapid, real-time analysis in the research and development phase. Its ability to quickly screen solvent systems, monitor reaction progress, and provide a clear visual indicator of purity is unparalleled in terms of speed and cost-efficiency. For final product release and regulatory submission, the high-resolution, quantitative data provided by a validated HPLC method is essential. By understanding the strengths and applications of each technique, scientists can build a robust, self-validating system for ensuring the quality and integrity of their compounds.

References

  • Thin Layer Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from a general chemistry resource outlining TLC principles.
  • 2.3F: Visualizing TLC Plates . (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 5.7: Visualizing TLC Plates . (2025, August 21). Chemistry LibreTexts. Retrieved from [Link]

  • TLC Visualization Methods. (n.d.). UCLA Chemistry.
  • TLC Visualization Techniques. (n.d.). Scribd.
  • Chromatography: Solvent Systems for TLC . (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Thin Layer Chromatography . (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • Thin Layer Chromatography Practical Guide. (n.d.). AGA Analytical.
  • (2-CARBAMOYL-PHENOXY)-ACETIC ACID METHYL ESTER . (n.d.). LookChem. Retrieved from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation . (n.d.). Organomation. Retrieved from [Link]

  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography . (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC . (2020, January 2). Chemistry Hall. Retrieved from [Link]

  • Use of thin-layer chromatography for determination of amides . (1985, April 9). OSTI.GOV. Retrieved from [Link]

  • A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. (2006, August 21). Synthetic Communications.
  • Synthesis and Characterization of Impurities in the Production Process of Lopinavir. (n.d.). PMC. Retrieved from a research article on impurity profiling in a synthetic process.

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Validation

A Comparative Guide to Reference Standards for the Analysis of Methyl 2-(2-carbamoylphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The Challenge: Absence of an Official Reference Standard The initial step in any quantitative analytical method d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The Challenge: Absence of an Official Reference Standard

The initial step in any quantitative analytical method development is typically the procurement of a certified reference standard. However, for many novel or specialized compounds like Methyl 2-(2-carbamoylphenoxy)acetate, such standards from pharmacopeial bodies are often not available. This absence necessitates a robust and scientifically sound alternative to ensure the accuracy and validity of analytical results.

Primary Approach: Utilizing High-Purity Commercial-Grade Material

In the absence of an official reference standard, the most practical approach is to source the highest purity Methyl 2-(2-carbamoylphenoxy)acetate available from reputable chemical suppliers. Several vendors offer this compound with a stated purity, often 95% or higher.[7]

Causality Behind this Choice: The principle here is to use a well-characterized material as an in-house or working standard. The accuracy of all subsequent quantitative analyses will be directly dependent on the assigned purity of this material. Therefore, it is crucial to independently verify the purity and characterize the material as thoroughly as possible.

Characterization of the In-House Standard

A comprehensive characterization of the selected batch of Methyl 2-(2-carbamoylphenoxy)acetate is a self-validating system that builds confidence in the analytical results. The following analyses are recommended:

  • Identity Confirmation:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Infrared (IR) Spectroscopy: To confirm functional groups.

  • Purity Assessment:

    • Chromatographic Purity (HPLC-UV): To determine the percentage of the main peak and detect any impurities.

    • Water Content (Karl Fischer Titration): To quantify the amount of water.

    • Residual Solvents (Headspace GC): To identify and quantify any remaining solvents from the synthesis.

    • Inorganic Impurities (Sulphated Ash/Residue on Ignition): To determine the amount of non-volatile inorganic impurities.

The purity of the in-house standard can then be calculated using a mass balance approach:

Purity (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This characterized in-house standard can then be used to prepare calibration solutions for routine analysis by methods like HPLC-UV.

Alternative & Confirmatory Approach: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[8][9][10] Instead, a certified reference material (CRM) of a different, stable, and non-interfering compound is used as an internal standard.

Expertise in Method Selection: The choice of qNMR as an orthogonal method provides a high degree of confidence in the purity assessment of the in-house standard. Its fundamental principle, where the signal intensity is directly proportional to the number of nuclei, makes it a primary ratio method of measurement.[11][12]

The qNMR Workflow

Caption: Workflow for purity determination by qNMR.

Key Considerations for Accurate qNMR
  • Selection of Internal Standard: The internal standard must have at least one signal that is well-resolved from the analyte signals, be stable, not react with the analyte, and have a known certified purity.

  • Optimized NMR Parameters: A sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate integration.

  • Signal Integration: Careful and consistent integration of non-overlapping signals is essential.

Comparative Overview of Analytical Techniques

Technique Principle Reference Standard Requirement Pros Cons
HPLC-UV Chromatographic separation followed by UV detection.Requires a well-characterized standard of Methyl 2-(2-carbamoylphenoxy)acetate.High sensitivity and resolution, suitable for routine analysis and impurity profiling.Dependent on the accuracy of the reference standard's purity.
GC-MS Chromatographic separation of volatile compounds followed by mass spectrometric detection.[13][14][15][16][17]Requires a characterized standard for quantification, but can provide structural information for identification.High sensitivity and specificity, excellent for volatile impurities and residual solvents.The analyte must be volatile or derivatized.
qNMR Signal intensity is directly proportional to the number of nuclei.Requires a certified reference material of a different compound (internal standard).Primary method, high precision, and accuracy, provides structural information.Lower sensitivity compared to chromatographic methods, requires specialized expertise.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-UV

This protocol is a general guideline and should be optimized for the specific instrumentation and in-house standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Accurately weigh about 10 mg of the characterized in-house standard of Methyl 2-(2-carbamoylphenoxy)acetate.

    • Dissolve in a suitable solvent (e.g., Acetonitrile) to make a 100 µg/mL stock solution.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Prepare the sample to be analyzed at a concentration within the calibration range.

  • Analysis and Calculation:

    • Inject the standards and sample.

    • Construct a calibration curve of peak area versus concentration.

    • Determine the concentration of the sample from the calibration curve.

    • Calculate the purity based on the area percentage of the main peak relative to all peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to develop a stability-indicating method.[18][19][20][21][22]

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis:

    • Analyze the stressed samples by the developed HPLC-UV method.

  • Evaluation:

    • Assess the peak purity of the main peak to ensure no co-eluting degradation products.

    • The method is considered stability-indicating if all degradation products are well-separated from the main peak.

Logical Relationships in Analytical Strategy

Analytical_Strategy cluster_start Starting Point cluster_path1 Primary Quantitative Route cluster_path2 Orthogonal & Confirmatory Route Start No Official Reference Standard A Source High-Purity Commercial Material Start->A D Quantitative NMR (qNMR) with Internal Standard CRM Start->D B Characterize In-House Standard (Purity, Identity) A->B C Use as Working Standard for HPLC-UV Analysis B->C E Independent Purity Assignment D->E E->B Confirms/Cross-validates

Caption: Decision-making for analytical strategy.

Conclusion and Recommendations

For the quantitative analysis of Methyl 2-(2-carbamoylphenoxy)acetate, a dual approach is recommended for the highest level of scientific integrity.

  • Establish a well-characterized in-house reference standard from a high-purity commercial source. This will serve as the working standard for routine analyses.

  • Employ qNMR as an orthogonal, primary method to independently and accurately assign the purity of the in-house standard. This cross-validation provides a robust and defensible analytical foundation.

By adopting this comprehensive strategy, researchers, scientists, and drug development professionals can ensure the reliability and accuracy of their analytical data for Methyl 2-(2-carbamoylphenoxy)acetate, even in the absence of an official pharmacopeial reference standard.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Retrieved from [Link]

  • National Measurement Institute, Australia. (n.d.). Quantitative NMR. Retrieved from [Link]

  • University of Bristol. (2017, November). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). M1650000 - CRS catalogue. Retrieved from [Link]

  • Gallo, V., et al. (2020, November 4). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Molecules. Retrieved from [Link]

  • SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5). Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatography of HPLC with UV–vis spectra of corresponding peaks under... [Scientific diagram]. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). List of European Pharmacopoeia Reference Standards. Retrieved from [Link]

  • LookChem. (n.d.). (2-CARBAMOYL-PHENOXY)-ACETIC ACID METHYL ESTER|90922-64-8. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. Retrieved from [Link]

  • PDF4PRO. (2004, September 30). Catalogue. Retrieved from [Link]

  • U.S. Pharmacopeia. (2020, April 8). USP Reference Standards Tables. Retrieved from [Link]

  • MDPI. (2021, September 7). A Rapid HPLC-UV Protocol Coupled to Chemometric Analysis for the Determination of the Major Phenolic Constituents and Tocopherol Content in Almonds and the Discrimination of the Geographical Origin. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Retrieved from [Link]

  • Ingenieria Analitica Sl. (n.d.). METHOD ABSTRACT / 112. Retrieved from [Link]

  • U.S. Pharmacopeia. (2019, November 4). Reference Standards Tables New Reference Standards Now Available Catalog Description Current Lot Start Date#. Retrieved from [Link]

  • SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Retrieved from [Link]

  • CPAChem. (n.d.). Organic CRM. Retrieved from [Link]

  • The Pharma Innovation Journal. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

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  • The Pharma Innovation Journal. (2017, October 24). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae). Retrieved from [Link]

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Comparative

Spectroscopic Differentiation of Methyl 2-(2-carbamoylphenoxy)acetate Isomers: A Comparative Guide for Researchers

In the precise world of pharmaceutical and chemical research, the ability to distinguish between structural isomers is not merely an academic exercise but a critical component of quality control, safety, and efficacy. Me...

Author: BenchChem Technical Support Team. Date: February 2026

In the precise world of pharmaceutical and chemical research, the ability to distinguish between structural isomers is not merely an academic exercise but a critical component of quality control, safety, and efficacy. Methyl 2-(2-carbamoylphenoxy)acetate and its positional isomers (meta- and para-) share the same molecular formula but exhibit different physical and chemical properties.[1] This guide provides an in-depth, data-driven comparison of spectroscopic techniques to unambiguously differentiate these isomers, tailored for researchers, scientists, and drug development professionals.

The Isomeric Challenge

The ortho-, meta-, and para- isomers of methyl 2-(2-carbamoylphenoxy)acetate present a classic analytical challenge. Their identical mass makes them difficult to distinguish by mass spectrometry alone.[1] However, the different substitution patterns on the benzene ring create unique electronic environments, which can be effectively probed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for the structural elucidation of these isomers. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework.

¹H NMR: Unraveling the Aromatic Region

The substitution pattern on the benzene ring directly influences the chemical shifts and coupling patterns of the aromatic protons (typically found between 6.5-8.0 ppm).[2][3]

  • Ortho-Isomer (1,2-disubstituted): Expect a complex, non-first-order spectrum for the four aromatic protons, appearing as distinct multiplets.[4]

  • Meta-Isomer (1,3-disubstituted): The aromatic region will likely show four separate signals with varied multiplicities (e.g., a singlet or narrow triplet, doublets, and a triplet).

  • Para-Isomer (1,4-disubstituted): Due to symmetry, the four aromatic protons will appear as two distinct multiplets (often two doublets), each integrating to two protons. This is characteristic of an AA'XX' or AA'BB' spin system.[5]

Key Differentiator: The coupling constants (J-values) are highly informative. Ortho-coupling is typically in the range of 7-10 Hz, while meta-coupling is smaller, around 2-3 Hz.[4]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Use a 400 MHz or higher spectrometer. Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak.

¹³C NMR: Counting the Carbons

¹³C NMR spectroscopy provides a clear distinction based on the number of unique carbon atoms in the aromatic ring.[3]

  • Ortho- and Meta-Isomers: Both will exhibit six distinct signals for the six aromatic carbons due to the lack of symmetry.[3]

  • Para-Isomer: The plane of symmetry reduces the number of unique aromatic carbon signals to four.[3][5]

Table 1: Predicted NMR Signals for Aromatic Region

IsomerPredicted ¹H NMR PatternPredicted No. of ¹³C Aromatic Signals
Ortho4 distinct multiplets6
Meta4 distinct signals of varying multiplicity6
Para2 multiplets (e.g., doublets), 2H each4

Infrared (IR) Spectroscopy: A Fingerprint of Substitution

IR spectroscopy is a rapid method to probe the functional groups and substitution patterns of the isomers.[1] While all isomers will show characteristic absorptions for N-H, C=O (ester and amide), and C-O stretches, the key distinguishing features lie in the C-H out-of-plane bending region.[2][6]

  • Ortho-disubstituted: A strong absorption band is expected in the range of 770-735 cm⁻¹.[6]

  • Meta-disubstituted: Look for two strong bands, one between 810-750 cm⁻¹ and another around 690 cm⁻¹.[1]

  • Para-disubstituted: A single strong band is characteristic, appearing in the 860-790 cm⁻¹ range.[1][6]

Experimental Workflow: Attenuated Total Reflectance (ATR)-IR

G cluster_0 Primary Analysis cluster_1 Confirmatory Analysis cluster_2 Final Structure Elucidation NMR NMR Spectroscopy (¹H & ¹³C) Structure Unambiguous Isomer Identification NMR->Structure IR IR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling Methyl 2-(2-carbamoylphenoxy)acetate

This guide provides essential safety and handling protocols for Methyl 2-(2-carbamoylphenoxy)acetate, tailored for researchers and drug development professionals. Our objective is to provide a deep, field-tested framewor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for Methyl 2-(2-carbamoylphenoxy)acetate, tailored for researchers and drug development professionals. Our objective is to provide a deep, field-tested framework for safety that explains not just what to do, but why it's done, ensuring a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Need for Protection

While comprehensive toxicological data for Methyl 2-(2-carbamoylphenoxy)acetate is not widely available, an expert assessment based on its chemical structure and data from analogous compounds—such as methyl phenoxyacetate and methyl acetate—mandates a cautious approach. The primary anticipated hazards include:

  • Skin Irritation: Contact with skin may cause irritation.[1][2][3] Prolonged exposure to similar compounds can lead to dermatitis.[4][5]

  • Eye Irritation: The compound is expected to cause eye irritation upon contact.[1][2][3][6]

  • Respiratory Tract Irritation: Inhalation of vapors or mists may lead to irritation of the respiratory system.[1][6]

  • Ingestion Hazard: The substance may be harmful if swallowed.[2][7][8]

  • Unknown Chronic Effects: As the long-term effects have not been thoroughly investigated, all exposure should be minimized to prevent potential unforeseen health consequences.[7]

Given these potential hazards, a multi-layered approach to safety, beginning with engineering controls and culminating in appropriate Personal Protective Equipment (PPE), is required.

The First Line of Defense: Engineering and Administrative Controls

Before selecting PPE, the primary goal is to minimize exposure through robust engineering and work practice controls.

  • Engineering Controls: The single most critical engineering control is the mandatory use of a properly functioning chemical fume hood .[1] This provides essential exhaust ventilation to keep airborne concentrations of vapors and mists below safe limits. All manipulations of Methyl 2-(2-carbamoylphenoxy)acetate, including weighing, transferring, and mixing, must be performed within a fume hood.

  • Administrative Controls: Adhere to good industrial hygiene and safety practices.[1] This includes washing hands thoroughly after handling the product, especially before breaks and at the end of the workday.[1] Avoid eating, drinking, or smoking in laboratory areas.[1][8][9]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to protect from exposure when engineering controls cannot eliminate the risk entirely. The following PPE is required for all work involving Methyl 2-(2-carbamoylphenoxy)acetate.

Eye and Face Protection

Direct contact with the eyes can cause irritation.[1]

  • Minimum Requirement: ANSI Z87.1-compliant chemical safety goggles must be worn at all times.

  • Recommended for Splash Risk: When transferring larger volumes or performing reactions with a higher risk of splashing, a full-face shield worn over safety goggles is required to protect the entire face.[3]

Skin and Body Protection

The compound may cause skin irritation, and its potential for absorption through the skin is unknown.[1]

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice, but always consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves must be inspected for any signs of degradation or puncture before use and disposed of properly after handling the chemical.[3]

  • Lab Coat/Apron: A long-sleeved laboratory coat is required to protect street clothing and skin. For procedures involving significant quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[1]

Respiratory Protection

Inhalation of vapors may irritate the respiratory tract.[1]

  • Under Normal Conditions: When handling small quantities within a certified chemical fume hood, specific respiratory protection is generally not necessary.[1]

  • Required Conditions: A NIOSH-approved respirator with organic vapor (OV) cartridges is required under circumstances where exposure to vapors or aerosols is likely, such as during a large spill, when engineering controls are not feasible, or if ventilation is inadequate.[1][10]

PPE Selection Summary
OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Low Volume) Chemical Safety GogglesChemical-Resistant Gloves (e.g., Nitrile)Long-Sleeved Lab CoatNot required inside a fume hood
Reaction Setup (Splash Potential) Safety Goggles & Face ShieldChemical-Resistant Gloves (e.g., Nitrile)Lab Coat & Chemical-Resistant ApronNot required inside a fume hood
Large Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit/ApronNIOSH-Approved Respirator with OV Cartridges

Procedural Guide: Safe Handling Workflow

This step-by-step protocol integrates PPE use into the entire handling process, creating a self-validating system for safety.

Step 1: Pre-Operational Safety Check
  • Verify Fume Hood Function: Ensure the chemical fume hood is operational and the airflow monitor indicates it is working correctly.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Assemble all Materials: Place all necessary chemicals, glassware, and equipment inside the fume hood before starting.

  • Don PPE: Before handling the chemical, put on your lab coat, chemical safety goggles, and gloves.

Step 2: Handling Methyl 2-(2-carbamoylphenoxy)acetate
  • Perform all Work in Fume Hood: Keep the container of Methyl 2-(2-carbamoylphenoxy)acetate inside the fume hood at all times. Keep the sash at the lowest practical height.

  • Avoid Inhalation and Contact: Do not breathe vapors or mists.[1][7] Avoid all contact with skin and eyes.[1][7]

  • Container Management: Keep the container tightly closed when not in use.[1]

  • Spill Containment: In case of a small spill inside the hood, absorb it with an inert material like vermiculite or dry sand and place it in a designated chemical waste container.[1]

Step 3: Post-Handling and Cleanup
  • Secure Compound: Tightly close the primary container and store it in a dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[1]

  • Decontaminate Workspace: Wipe down the work surface inside the fume hood with an appropriate solvent and cleaning materials. Dispose of cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination: first gloves, then apron (if used), followed by face shield/goggles, and finally the lab coat.

  • Wash Hands: Immediately wash hands with soap and water after removing gloves.[1]

Disposal Plan: Responsible Waste Management

Improper disposal can harm the environment and public health.

  • Waste Characterization: All unused product and materials contaminated with Methyl 2-(2-carbamoylphenoxy)acetate must be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with incompatible waste streams.

  • Regulatory Compliance: Waste must be disposed of in strict accordance with all federal, state, and local regulations.[1][2][11] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Empty containers should be triple-rinsed (if appropriate) and disposed of as instructed by your EHS office.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and required actions for safely handling Methyl 2-(2-carbamoylphenoxy)acetate.

Workflow: Safe Handling of Methyl 2-(2-carbamoylphenoxy)acetate prep 1. Preparation - Verify Fume Hood - Locate Safety Gear - Don PPE handle 2. Handling - Work in Fume Hood - Avoid Contact/Inhalation - Keep Containers Closed prep->handle Proceed cleanup 3. Cleanup & Storage - Secure Compound - Decontaminate Area - Doff PPE handle->cleanup Work Complete spill Spill Occurs handle->spill dispose 4. Disposal - Treat as Hazardous Waste - Follow EHS Guidance cleanup->dispose Generate Waste spill_proc Emergency Protocol - Absorb with Inert Material - Place in Waste Container spill->spill_proc Execute spill_proc->dispose Contain & Dispose

Caption: Logical workflow for the safe handling of Methyl 2-(2-carbamoylphenoxy)acetate.

References

  • Solvents & Petroleum Service, Inc. (2015, August 17). SAFETY DATA SHEET. [Link]

  • Alfa Aesar. (2013, July 2). Safety data sheet - Methyl acetate. [Link]

  • Global Safety Management. (2025, February 17). Methyl acetate Safety Data Sheet. [Link]

  • Centers for Disease Control and Prevention (CDC). Methyl acetate - NIOSH Pocket Guide to Chemical Hazards. [Link]

  • Regulations.gov. (2017, October 20). SAFETY DATA SHEET. [Link]

Sources

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